Theodrenaline hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
2572-61-4 |
|---|---|
分子式 |
C17H22ClN5O5 |
分子量 |
411.8 g/mol |
IUPAC 名称 |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C17H21N5O5.ClH/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;1H |
InChI 键 |
CSKCJAUXLOQTMM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl |
其他CAS编号 |
2572-61-4 |
Pictograms |
Irritant; Health Hazard |
同义词 |
noradrenaline theophylline noradrenaline theophylline, (R)-isomer noradrenaline theophylline, hydrochloride noradrenaline theophylline, monohydrochloride, (R)-isomer theodrenaline theodrenaline hydrochloride theodrenaline hydrochloride, (R)-isomer theodrenaline, (R)-isome |
产品来源 |
United States |
Foundational & Exploratory
Theodrenaline Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline (B228420) hydrochloride is a synthetic sympathomimetic amine, a chemical conjugate of norepinephrine (B1679862) and theophylline (B1681296). It is clinically utilized as a cardiac stimulant, primarily for the management of hypotension. This technical guide provides an in-depth overview of the history of its discovery, detailed synthesis protocols, and its mechanism of action, with a focus on the underlying signaling pathways.
Discovery and History
Theodrenaline, as part of a combination product, has been used in clinical practice in Germany since 1963. It is a component of Akrinor®, a 20:1 mixture of cafedrine (B87544) hydrochloride and theodrenaline hydrochloride, developed by AWD.pharma GmbH & Co. KG.[1] This combination was formulated for the treatment of hypotensive states.[2][3]
Synthesis of this compound
This compound, chemically named 7-{2-[2-(3,4-dihydroxyphenyl)-2-hydroxyethylamino]-ethyl}-theophylline hydrochloride, is synthesized through the chemical linkage of norepinephrine and theophylline moieties.[4] The synthesis can be approached as a variation of the Traube purine (B94841) synthesis, which is a classical method for preparing purine derivatives. The core of the synthesis is an alkylation reaction where the theophylline molecule acts as a nucleophile.
Experimental Protocol
The following protocol is based on the method described in U.S. Patent 4,150,227A.[4]
Starting Materials:
-
7-{2-[2-(3,4-dibenzyloxyphenyl)-2-oxoethyl-benzylamino]-ethyl}-theophylline hydrochloride
-
Palladium-carbon catalyst (5%)
-
Dimethyl acetamide
-
Nitrogen gas
Procedure:
-
850 grams of 7-{2-[2-(3,4-dibenzyloxyphenyl)-2-oxoethyl-benzylamino]-ethyl}-theophylline hydrochloride are hydrogenated in 10 liters of dimethyl acetamide.
-
60 grams of a 5% palladium-carbon catalyst are added to the mixture.
-
The hydrogenation is carried out at 50°C under a hydrogen pressure of 5 bar.
-
The solvent is distilled off in a vacuum.
-
The residue is boiled for 1 hour with 8 liters of absolute ethanol with stirring and the passing through of nitrogen.
-
After standing for 15 hours at room temperature, the product is filtered with suction.
-
The collected solid is again boiled with 5 liters of ethanol as described above.
-
The substance is filtered off with suction and dried.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 460 grams (89.2% of theory) | [4] |
| Decomposition Point | 186°-188° C | [4] |
Note: Detailed spectroscopic characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry were not provided in the reviewed patent literature. Commercial suppliers of this compound typically provide a certificate of analysis with purity determination by HPLC and confirmation of structure by NMR.[5][6][7]
Synthesis Workflow
Mechanism of Action
This compound exerts its pharmacological effects through a dual mechanism of action, stemming from its constituent norepinephrine and theophylline moieties.[2]
-
Adrenergic Receptor Stimulation: The norepinephrine component acts as an agonist at adrenergic receptors. Its primary effects are mediated through β1-adrenergic receptors in the heart, leading to increased heart rate and contractility, and α1-adrenergic receptors in vascular smooth muscle, causing vasoconstriction.[2]
-
Phosphodiesterase (PDE) Inhibition: The theophylline component is a non-selective inhibitor of phosphodiesterase enzymes. By inhibiting PDEs, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to its accumulation within the cell. This potentates the effects of β-adrenergic stimulation.[2][8]
Signaling Pathways
The cardiovascular effects of theodrenaline are a result of the interplay between the adrenergic and PDE inhibitory signaling pathways.
Adrenergic Signaling Pathway:
Phosphodiesterase Inhibition Pathway:
References
- 1. Cafedrine/Theodrenaline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of cafedrine/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4150227A - Process for the production of basic substituted alkyl theophylline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. DL-ADRENALINE HYDROCHLORIDE(329-63-5) 1H NMR [m.chemicalbook.com]
- 7. DL-NORADRENALINE HYDROCHLORIDE(55-27-6) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Theodrenaline Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline (B228420) hydrochloride is a synthetic sympathomimetic amine, a chemical conjugate of norepinephrine (B1679862) and theophylline (B1681296).[1] It is primarily utilized as a cardiac stimulant and an anti-hypotensive agent, often in combination with cafedrine, particularly in anesthetic and emergency medicine settings.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of theodrenaline hydrochloride, with a focus on its molecular mechanisms and relevant experimental considerations.
Chemical Structure and Identification
This compound is the hydrochloride salt of theodrenaline. Its chemical structure consists of a norepinephrine moiety linked to a theophylline molecule.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | [4] |
| CAS Number | 2572-61-4 | [4] |
| Molecular Formula | C₁₇H₂₂ClN₅O₅ | [4] |
| SMILES String | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl | [4] |
| PubChem CID | 3083768 | [4] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 411.84 g/mol | [5] |
| Appearance | Solid | [2] |
| Solubility | DMSO: 100 mg/mL (242.81 mM) | [2] |
| Melting Point | Data not available | - |
| pKa | Data not available | - |
| Storage | 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Pharmacological Properties and Mechanism of Action
The primary pharmacological effect of theodrenaline is cardiac stimulation, leading to an increase in myocardial contractility (positive inotropic effect).[2] This action is predominantly mediated through the stimulation of β-adrenergic receptors in cardiomyocytes.[2] At higher concentrations, a secondary mechanism involving the inhibition of phosphodiesterase (PDE) may also contribute to its effects.[2]
β-Adrenergic Receptor Signaling Pathway
The binding of theodrenaline to β₁-adrenergic receptors on the surface of cardiac muscle cells initiates a G-protein-coupled signaling cascade. This pathway is central to the regulation of cardiac function.
Caption: β-Adrenergic signaling pathway activated by theodrenaline in cardiomyocytes.
Phosphodiesterase Inhibition
At high, and likely clinically less relevant, concentrations, the theophylline moiety of theodrenaline can inhibit phosphodiesterases (PDEs).[2] By inhibiting the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), theodrenaline can potentiate the effects of β-adrenergic stimulation, leading to a more sustained increase in intracellular cAMP levels and, consequently, a stronger inotropic effect.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary and not extensively documented in publicly available literature.[6] The following sections provide an overview of the general methodologies based on available information.
Synthesis
The synthesis of this compound generally involves the chemical linkage of norepinephrine and theophylline.[6] This is typically achieved through an alkylation reaction where theophylline acts as a nucleophile, reacting with a halogenated derivative of norepinephrine.[7]
Caption: General workflow for the synthesis of this compound.
Purification
Purification of the crude theodrenaline product is essential to achieve the high purity required for pharmaceutical applications. Standard methods for purification include crystallization and various forms of chromatography.[7] The choice of solvent and temperature for crystallization, or the mobile and stationary phases for chromatography, would need to be optimized to ensure efficient removal of unreacted starting materials and byproducts.
Analytical Methods
The purity and identity of this compound can be confirmed using standard analytical techniques. A certificate of analysis for a commercially available sample indicates the use of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[5] A general USP HPLC method for adrenaline and noradrenaline could potentially be adapted for the analysis of this compound.[8]
Table 3: Potential Analytical Methods for this compound
| Technique | Purpose | General Parameters |
| HPLC | Purity assessment and quantification | Reversed-phase column (e.g., C18), UV detection, mobile phase of methanol/water with an ion-pairing agent.[8][9] |
| NMR | Structural elucidation and confirmation | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[5] |
| Mass Spectrometry | Molecular weight determination | To confirm the molecular weight of the parent compound. |
In Vitro Contractility Assay
The positive inotropic effects of theodrenaline can be evaluated in vitro using isolated cardiac muscle preparations, such as papillary muscles or trabeculae.[10] These assays allow for the direct measurement of changes in contractile force in response to the drug.
Methodology Overview:
-
Tissue Preparation: Isolation of suitable cardiac muscle tissue (e.g., papillary muscle from a rodent heart).
-
Experimental Setup: Mounting the muscle in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Stimulation: The muscle is electrically stimulated at a fixed frequency to induce regular contractions.
-
Data Acquisition: A force transducer is used to measure the isometric contractile force.
-
Drug Administration: After a stabilization period, increasing concentrations of this compound are added to the organ bath, and the change in contractile force is recorded.
Caption: Experimental workflow for an in vitro cardiac contractility assay.
In Vivo Hemodynamic Studies
The anti-hypotensive effects of theodrenaline are studied in vivo, often in a clinical setting in patients experiencing hypotension during anesthesia.[] These studies monitor key hemodynamic parameters to assess the drug's efficacy and safety.
Methodology Overview:
-
Patient Population: Selection of patients undergoing surgery with a high likelihood of developing hypotension.
-
Anesthesia Protocol: A standardized anesthesia protocol is followed.
-
Hemodynamic Monitoring: Continuous monitoring of arterial blood pressure, heart rate, and cardiac output.
-
Intervention: Administration of this compound upon a defined drop in mean arterial pressure.
-
Data Collection: Recording hemodynamic parameters at regular intervals before and after drug administration.
-
Analysis: Statistical analysis of the changes in blood pressure, heart rate, and other relevant parameters to determine the effectiveness of the treatment.[]
Conclusion
This compound is a valuable pharmacological agent for the management of hypotensive states, acting primarily through the stimulation of cardiac β-adrenergic receptors. This guide has provided a detailed overview of its chemical and physical properties, as well as its mechanism of action. While specific, detailed experimental protocols for its synthesis and analysis are not widely available, the general methodologies outlined herein provide a solid foundation for researchers and drug development professionals working with this compound. Further research to fully elucidate its pharmacokinetic and pharmacodynamic profile, particularly in comparison to other sympathomimetic agents, will continue to be of significant interest in the fields of pharmacology and clinical medicine.
References
- 1. Theodrenaline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1H-Purine-2,6-dione, 7-(2-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | C17H22ClN5O5 | CID 3083768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. Buy this compound | 2572-61-4 [smolecule.com]
- 7. Cafedrine-theodrenaline | 13460-98-5 | Benchchem [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 10. The effectiveness of inotropic agents in isolated cardiac preparations from the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Theodrenaline Hydrochloride: A Mechanistic Exploration of its Interaction with Adrenergic Receptors
An in-depth technical guide on the mechanism of action of theodrenaline (B228420) hydrochloride on adrenergic receptors for researchers, scientists, and drug development professionals.
Introduction
Theodrenaline hydrochloride is a sympathomimetic agent comprised of a combination of adrenaline (epinephrine) and theophylline (B1681296). Its mechanism of action is therefore a composite of the effects of these two well-characterized molecules. Adrenaline is a potent, non-selective agonist of all adrenergic receptors, while theophylline acts as a phosphodiesterase (PDE) inhibitor and a non-selective adenosine (B11128) receptor antagonist. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on the interaction of its adrenaline component with adrenergic receptors and the modulatory effects of its theophylline component on downstream signaling pathways.
Adrenaline Component: Interaction with Adrenergic Receptors
The primary pharmacological activity of this compound on the adrenergic system is driven by its adrenaline component. Adrenaline is the endogenous ligand for all subtypes of adrenergic receptors, which are G-protein coupled receptors (GPCRs) classified into two main groups: α and β receptors, with several subtypes in each group (α1, α2, β1, β2, β3).
Binding Affinity and Functional Potency of Adrenaline
The interaction of adrenaline with adrenergic receptors is characterized by its binding affinity (Ki) and its functional potency (EC50). The following tables summarize these quantitative parameters for adrenaline at various human adrenergic receptor subtypes.
| α-Adrenergic Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | G-Protein Coupled To | Primary Second Messenger |
| α1A | 3.7 | 2.9 (Calcium mobilization) | Gq/11 | Increase in IP3 and DAG |
| α1B | 4.2 | 5.8 (Calcium mobilization) | Gq/11 | Increase in IP3 and DAG |
| α1D | 2.5 | 3.1 (Calcium mobilization) | Gq/11 | Increase in IP3 and DAG |
| α2A | 1.8 | 3.4 (cAMP inhibition) | Gi/o | Decrease in cAMP |
| α2B | 3.9 | 10.2 (cAMP inhibition) | Gi/o | Decrease in cAMP |
| α2C | 2.1 | 6.7 (cAMP inhibition) | Gi/o | Decrease in cAMP |
| β-Adrenergic Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | G-Protein Coupled To | Primary Second Messenger |
| β1 | 120 | 8.7 (cAMP accumulation) | Gs | Increase in cAMP |
| β2 | 25 | 1.9 (cAMP accumulation) | Gs | Increase in cAMP |
| β3 | 230 | 35 (cAMP accumulation) | Gs | Increase in cAMP |
Signaling Pathways
The binding of the adrenaline component of theodrenaline to adrenergic receptors initiates distinct downstream signaling cascades depending on the receptor subtype.
-
α1-Adrenergic Receptors: Activation of α1-adrenergic receptors leads to the activation of the Gq/11 family of G-proteins. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Caption: α1-Adrenergic Receptor Signaling Pathway.
-
α2-Adrenergic Receptors: These receptors are coupled to the Gi/o family of G-proteins. Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.
The Pharmacological Profile of Theodrenaline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline hydrochloride is a synthetic sympathomimetic amine that functions as a cardiac stimulant. It is structurally a conjugate of norepinephrine (B1679862) and theophylline (B1681296).[1] In clinical practice, Theodrenaline is primarily available in a fixed 20:1 combination with Cafedrine, under the trade name Akrinor®, which is utilized for the management of hypotensive states, particularly during anesthesia.[2] This guide provides an in-depth review of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and clinical findings. It is important to note that the majority of available data is derived from studies of the combination product, and information on Theodrenaline as a single agent is limited.
Pharmacodynamics: Mechanism of Action
This compound exerts its pharmacological effects through a dual mechanism, primarily involving the activation of adrenergic receptors and potentially through the inhibition of phosphodiesterase (PDE).[3]
Adrenergic Receptor Activation
Theodrenaline acts as an agonist at both α- and β-adrenergic receptors.[4]
-
α-Adrenergic Receptor Stimulation: The noradrenaline component of Theodrenaline directly stimulates α1-adrenoceptors located on vascular smooth muscle cells. This activation initiates a signaling cascade through Gq-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to vasoconstriction and an increase in peripheral resistance.[5]
-
β-Adrenergic Receptor Stimulation: Theodrenaline also activates β1-adrenoceptors in cardiac tissue.[3] This interaction, mediated by Gs-proteins, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect on the heart.[5]
Phosphodiesterase (PDE) Inhibition
The theophylline moiety of Theodrenaline suggests a potential for phosphodiesterase inhibition.[3] PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDE, particularly PDE3 which is prevalent in cardiac tissue, Theodrenaline could potentiate the effects of β1-adrenoceptor stimulation by preventing the breakdown of cAMP, thereby prolonging its intracellular signaling.[5] However, significant PDE inhibition by the combination product Akrinor™ has only been observed at very high, clinically irrelevant concentrations.[6][7]
Signaling Pathway of this compound
Pharmacokinetics
Detailed pharmacokinetic data for this compound as a single agent are largely unavailable. This is attributed to its inherent instability and the low dosage used in the Cafedrine/Theodrenaline combination product.[5]
The pharmacokinetic profile of theophylline, a structural component of Theodrenaline, is well-characterized. It has an oral bioavailability of 96%, a clearance rate of 3 L/h, a volume of distribution of 35 L, and a half-life of approximately 8 hours.[8] Theophylline is primarily eliminated through hepatic metabolism by cytochrome P450 isoenzymes.[8] However, it is crucial to note that these parameters may not be directly applicable to Theodrenaline due to the significant structural modification.
Quantitative Pharmacological Data
Quantitative data for this compound alone are scarce in publicly available literature. The following table summarizes the available data, which is for the combination product Akrinor™ (Cafedrine and Theodrenaline in a 20:1 ratio).
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| EC50 (for increased force of contraction) | 41 ± 3 mg/L | Human atrial trabeculae | Isometric Contraction Measurement | [9] |
Experimental Protocols
Isometric Contraction Measurement in Human Atrial Trabeculae
The following protocol is a summary of the methodology used to determine the EC50 of the Akrinor™ mixture.[9]
1. Tissue Preparation:
-
Human atrial tissue was obtained from patients undergoing cardiac surgery.
-
Small trabeculae were dissected from the right atrial appendage.
-
The trabeculae were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
2. Experimental Setup:
-
The preparations were electrically stimulated at a frequency of 1 Hz.
-
Isometric contractions were recorded using force transducers.
-
Tissues were allowed to equilibrate for a period before the start of the experiment.
3. Data Acquisition:
-
Cumulative concentration-response curves were generated for Akrinor™.
-
The increase in the force of contraction was measured at each concentration.
-
The EC50 value, representing the concentration at which 50% of the maximal response was observed, was calculated from the concentration-response curves.
4. Adrenergic Receptor Subtype Involvement:
-
To identify the receptor subtypes involved, experiments were repeated in the presence of selective β₁- (CGP 20712A) and β₂- (ICI 118,551) adrenoceptor antagonists.
5. PDE Inhibition Assay:
-
The potential for PDE inhibition was assessed by measuring the potentiation of the positive inotropic effect of forskolin, a direct activator of adenylyl cyclase.
Experimental Workflow
Clinical Studies
Clinical investigations of Theodrenaline have been conducted exclusively as part of the Cafedrine/Theodrenaline combination. A notable clinical trial is the HERO study (NCT02893241), a randomized, open-label, parallel-group study designed to evaluate the hemodynamic effects of Cafedrine/Theodrenaline versus Noradrenaline for the treatment of intraoperative hypotension.[2][4] Another study, NCT01311414, investigated the effect of the combination product on cerebral oxygenation.[10][11][12] These studies aim to provide further evidence for the clinical utility of the Cafedrine/Theodrenaline combination.
Conclusion
This compound is a cardiac stimulant with a primary mechanism of action involving the activation of α- and β-adrenergic receptors. While its theophylline component suggests a potential for phosphodiesterase inhibition, this effect appears to be significant only at supraclinical concentrations. The pharmacological profile of Theodrenaline is intrinsically linked to its use in a 20:1 combination with Cafedrine (Akrinor®), and data on the single agent are notably absent from the current scientific literature. The available evidence, predominantly from in vitro studies on the combination product, indicates a positive inotropic effect mediated by β₁-adrenoceptors. Further research is warranted to fully elucidate the individual pharmacological properties of this compound, including its specific receptor binding affinities, pharmacokinetic profile, and the clinical relevance of its potential PDE-inhibiting activity.
References
- 1. Buy this compound | 2572-61-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 9. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theodrenaline | cardiac stimulant | CAS# 13460-98-5 | InvivoChem [invivochem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Effect of Cafedrine/Theodrenaline and Urapidil on Cerebral Oxygenation | Clinical Research Trial Listing [centerwatch.com]
Early In-Vitro Studies of Theodrenaline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theodrenaline hydrochloride is a synthetic compound that combines the structural features of noradrenaline and theophylline (B1681296). This technical guide provides a comprehensive overview of the early in-vitro pharmacological profile of Theodrenaline, focusing on its mechanism of action, receptor and enzyme interactions, and functional effects on cardiac tissue. Due to the limited availability of direct in-vitro data for this compound, this guide synthesizes information on its constituent components, noradrenaline and theophylline, to project its likely pharmacological characteristics. Detailed experimental protocols for key in-vitro assays are provided, along with visual representations of its signaling pathway and a typical experimental workflow.
Introduction
This compound is a cardiac stimulant and anti-hypotensive agent.[1] It is a chemical conjugate of noradrenaline, an endogenous catecholamine that acts as a potent agonist at adrenergic receptors, and theophylline, a methylxanthine known for its non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][3] This unique combination suggests a dual mechanism of action: direct stimulation of the sympathetic nervous system via adrenergic receptors and modulation of intracellular second messenger signaling through PDE inhibition.
This guide summarizes the expected in-vitro pharmacology of this compound based on the known properties of noradrenaline and theophylline, providing a foundational understanding for researchers and drug development professionals.
Mechanism of Action
This compound's mechanism of action is predicted to be a composite of the actions of its two constituent molecules.
-
Adrenergic Receptor Agonism: The noradrenaline component of Theodrenaline is expected to bind to and activate both α- and β-adrenergic receptors.[4][5]
-
β1-Adrenergic Receptors: Primarily located in the heart, stimulation of these Gs-coupled receptors leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This rise in cAMP activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.
-
α1-Adrenergic Receptors: Found on vascular smooth muscle, these Gq-coupled receptors, upon activation, stimulate phospholipase C (PLC).[5] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and subsequent vasoconstriction.
-
-
Phosphodiesterase (PDE) Inhibition: The theophylline moiety of Theodrenaline is a non-selective inhibitor of PDE enzymes.[2] PDEs are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, Theodrenaline is expected to increase the intracellular concentrations of these second messengers, thereby potentiating the effects of β-adrenergic receptor stimulation and promoting smooth muscle relaxation.
Quantitative Data
Due to the scarcity of publicly available in-vitro data for this compound as a single entity, the following tables summarize the known quantitative parameters for its constituent components, noradrenaline and theophylline. This data provides a basis for predicting the pharmacological profile of Theodrenaline.
Table 1: Adrenergic Receptor Binding Affinities (Ki) of Noradrenaline
| Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Reference |
| α1A | ~300 | Human | Recombinant | Estimated from literature |
| α1B | ~500 | Human | Recombinant | Estimated from literature |
| α1D | ~400 | Human | Recombinant | Estimated from literature |
| α2A | ~50 | Human | Recombinant | Estimated from literature |
| α2B | ~100 | Human | Recombinant | Estimated from literature |
| α2C | ~80 | Human | Recombinant | Estimated from literature |
| β1 | ~100 | Human | Recombinant | Estimated from literature |
| β2 | ~1000 | Human | Recombinant | Estimated from literature |
Note: Ki values for noradrenaline can vary significantly depending on the experimental conditions, radioligand used, and tissue or cell type. The values presented are approximations from a survey of the literature.
Table 2: Phosphodiesterase (PDE) Inhibition by Theophylline
| PDE Isoform | IC50 (µM) | Species | Tissue Source | Reference |
| Total PDE | 665 | Human | Pregnant Myometrium |
Note: Theophylline is a non-selective PDE inhibitor. The provided IC50 is for total PDE activity. IC50 values for specific isoforms may vary.
Table 3: Functional In-Vitro Data
| Compound | Assay | Parameter | Value | Species/Tissue | Reference |
| Akrinor® (Theodrenaline/Cafedrine mix) | Isometric Contraction | EC50 | 41 ± 3 mg/l | Human Atrial Trabeculae | |
| Noradrenaline | cAMP Accumulation (CREB Phosphorylation) | EC50 | ~10 nM | Rat Pineal Gland | [3] |
| Noradrenaline | α1-Adrenergic Receptor mRNA Decrease | EC50 | ~0.3 µM | Rabbit Aortic Smooth Muscle Cells |
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, β1).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To assess the functional agonist activity of this compound at Gs-coupled β-adrenergic receptors.
Methodology:
-
Cell Culture:
-
Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Isometric Contraction in Human Atrial Trabeculae
Objective: To evaluate the inotropic effect of this compound on human cardiac tissue.
Methodology:
-
Tissue Preparation:
-
Obtain human atrial appendages from patients undergoing cardiac surgery with informed consent.
-
Dissect uniform, unbranched trabeculae from the atrial tissue in cold, oxygenated Krebs-Henseleit solution.
-
Mount the trabeculae vertically in an organ bath between two platinum stimulating electrodes.
-
Connect one end of the trabecula to a force transducer to measure isometric contraction.
-
-
Experimental Setup:
-
Perfuse the organ bath with oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Stimulate the trabeculae electrically at a fixed frequency (e.g., 1 Hz).
-
Allow the muscle to equilibrate until a stable contractile force is achieved.
-
-
Drug Application:
-
Record baseline contractile force.
-
Add cumulatively increasing concentrations of this compound to the organ bath.
-
Allow the contractile force to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Measure the peak developed force at each drug concentration.
-
Express the change in force as a percentage of the baseline force.
-
Plot the percentage increase in contractile force against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax for the inotropic effect.
-
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Typical experimental workflow for in-vitro studies.
Conclusion
This compound is a novel compound with a predicted dual mechanism of action, involving both adrenergic receptor agonism and phosphodiesterase inhibition. The in-vitro studies outlined in this guide provide a framework for characterizing its pharmacological profile. By determining its binding affinities for adrenergic receptor subtypes, its potency in functional assays such as cAMP accumulation and cardiac contractility, and its inhibitory activity against PDE isoforms, a comprehensive understanding of its therapeutic potential and possible side effects can be established. The provided protocols and visualizations serve as a valuable resource for researchers initiating in-vitro investigations of this compound. Further studies are warranted to fully elucidate the integrated effects of its unique chemical structure.
References
- 1. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of theophylline on membrane potential and contractile force in hamster diaphragm muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theodrenaline hydrochloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 2572-61-4 | [1] |
| Molecular Formula | C₁₇H₂₂ClN₅O₅ | [1] |
| Molecular Weight | 411.84 g/mol | N/A |
| IUPAC Name | 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | [1] |
| Synonyms | Noradrenaline theophylline (B1681296) hydrochloride, (±)-Theodrenaline hydrochloride | [1][2] |
Introduction
Theodrenaline hydrochloride is a synthetic sympathomimetic amine that is structurally a conjugate of norepinephrine (B1679862) and theophylline. It is primarily utilized as a cardiac stimulant and an anti-hypotensive agent, most notably in a 20:1 fixed-dose combination with cafedrine (B87544).[2] This combination product has been a mainstay in some European countries, particularly Germany, for the management of hypotensive states during anesthesia and in emergency medicine. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of this compound.
Synthesis
While detailed industrial synthesis protocols for this compound are often proprietary, the general synthetic strategy involves the chemical linkage of norepinephrine and theophylline.[3] One described approach adapts the Traube purine (B94841) synthesis. This method involves the nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) derivative, followed by reduction of the nitro group to an amino group, and subsequent cyclization with formic acid to form the purine ring structure of theophylline, which is then coupled to a norepinephrine derivative.[3]
Mechanism of Action and Signaling Pathways
The pharmacological effects of Theodrenaline are multifaceted, primarily stemming from its interaction with the sympathetic nervous system. It acts as an agonist at both α- and β-adrenergic receptors and is also thought to inhibit phosphodiesterases (PDEs).
Adrenergic Receptor Agonism
Theodrenaline's structural similarity to norepinephrine allows it to bind to and activate adrenergic receptors, leading to a cascade of intracellular signaling events.
-
β₁-Adrenergic Pathway in Cardiomyocytes: In heart muscle cells, activation of β₁-adrenergic receptors by Theodrenaline stimulates the Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium concentration, resulting in enhanced myocardial contractility (positive inotropy) and an increased heart rate (positive chronotropy).
-
α₁-Adrenergic Pathway in Vascular Smooth Muscle: In vascular smooth muscle cells, Theodrenaline activates α₁-adrenergic receptors, which are coupled to the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction, thereby increasing peripheral vascular resistance and blood pressure.
Phosphodiesterase (PDE) Inhibition
The theophylline moiety of Theodrenaline suggests a potential for phosphodiesterase (PDE) inhibition. PDEs are enzymes that degrade cAMP and cGMP. By inhibiting PDEs, Theodrenaline could potentiate the effects of adrenergic stimulation by preventing the breakdown of these second messengers, leading to their accumulation within the cell. However, some studies suggest that significant PDE inhibition by the cafedrine/theodrenaline combination occurs only at clinically irrelevant high concentrations.[2]
Below are Graphviz diagrams illustrating the key signaling pathways.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published in publicly available literature. The following sections provide an overview of the types of assays used to characterize this compound, with generalized methodologies.
In Vitro Assessment of Cardiac Muscle Contractility
Objective: To determine the direct effect of this compound on the contractile force of cardiac muscle tissue.
Generalized Protocol:
-
Tissue Preparation: Papillary muscles are dissected from the hearts of laboratory animals (e.g., rats, rabbits) and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Data Acquisition: Isometric tension is measured using a force transducer connected to a data acquisition system.
-
Drug Application: After a stabilization period, increasing concentrations of this compound are added to the organ bath in a cumulative manner.
-
Analysis: The change in contractile force from baseline is measured at each concentration to generate a dose-response curve and determine parameters such as EC₅₀.
Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound for α- and β-adrenergic receptors.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or animal tissues.
-
Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]prazosin for α₁ receptors, [³H]yohimbine for α₂ receptors, [¹²⁵I]iodocyanopindolol for β receptors) in the presence of varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound for the receptor, which is a measure of its binding affinity.
Phosphodiesterase (PDE) Activity Assay
Objective: To assess the inhibitory effect of this compound on PDE activity.
Generalized Protocol:
-
Enzyme Preparation: Purified PDE isoenzymes are used.
-
Assay Reaction: The PDE enzyme is incubated with its substrate (e.g., [³H]cAMP or [³H]cGMP) in the presence and absence of this compound.
-
Product Separation: The reaction is stopped, and the radiolabeled product (e.g., [³H]AMP or [³H]GMP) is separated from the unreacted substrate using chromatography.
-
Quantification: The amount of radiolabeled product is determined by scintillation counting.
-
Analysis: The percentage of inhibition of PDE activity by this compound is calculated to determine its IC₅₀ value.
Animal Models of Hypotension
Objective: To evaluate the in vivo efficacy of this compound in reversing hypotension.
Generalized Protocol:
-
Animal Model: Anesthetized animals (e.g., rats, dogs) are used. Hypotension can be induced pharmacologically (e.g., with a ganglionic blocker) or by producing spinal anesthesia.
-
Instrumentation: Animals are instrumented for continuous monitoring of blood pressure (via an arterial catheter) and heart rate.
-
Drug Administration: Once a stable hypotensive state is achieved, this compound is administered intravenously as a bolus or infusion.
-
Data Collection: Blood pressure and heart rate are recorded continuously before, during, and after drug administration.
-
Analysis: The magnitude and duration of the pressor response are quantified to assess the anti-hypotensive efficacy of this compound.
Data Summary
The following table summarizes key quantitative data related to the pharmacological effects of Theodrenaline, often in combination with cafedrine.
| Parameter | Value | Condition | Reference |
| EC₅₀ for increased force in human atrial trabeculae (Akrinor™) | 41 ± 3 mg/L | In vitro isometric contraction | N/A |
| Time to 10% MAP increase in women (Cafedrine/Theodrenaline) | 7.2 ± 4.6 min | Clinical study in anesthesia | N/A |
| Time to 10% MAP increase in men (Cafedrine/Theodrenaline) | 8.6 ± 6.3 min | Clinical study in anesthesia | N/A |
Conclusion
This compound is a pharmacologically active compound with a clear mechanism of action involving the adrenergic system. Its primary clinical use in combination with cafedrine for the treatment of hypotension is well-established in certain regions. This guide provides a foundational understanding of its chemical properties, synthesis, and pharmacological profile for researchers and drug development professionals. Further investigation into detailed experimental protocols and the relative contribution of PDE inhibition to its overall effect is warranted.
References
Theodrenaline Hydrochloride: A Technical Overview of its Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theodrenaline hydrochloride, a synthetic compound formed by the chemical linkage of norepinephrine (B1679862) and theophylline (B1681296), is utilized as a cardiac stimulant, primarily in the management of hypotension.[1] This technical guide provides a comprehensive analysis of the cardiovascular effects of this compound, with a focus on its mechanism of action, quantitative physiological effects, and the experimental methodologies employed in its evaluation. Theodrenaline is often administered in a 20:1 fixed combination with cafedrine (B87544).[2] This document synthesizes available data to offer a detailed resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a cardiovascular agent designed to leverage the synergistic effects of its constituent molecules: the potent vasoconstrictor and inotrope, norepinephrine, and the phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist, theophylline. Its primary clinical application is in the treatment of hypotensive states, particularly those occurring during anesthesia.[3][4] Understanding the nuanced cardiovascular effects of Theodrenaline is crucial for its safe and effective use and for the development of novel cardiovascular therapies.
Mechanism of Action
The cardiovascular effects of this compound are multifaceted, stemming from the distinct pharmacological actions of its norepinephrine and theophylline components.
2.1. Adrenergic Receptor Stimulation: The norepinephrine moiety of Theodrenaline directly stimulates adrenergic receptors.
-
β1-Adrenergic Receptors: Activation of β1-receptors in cardiomyocytes leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[2][3]
-
α1-Adrenergic Receptors: Stimulation of α1-receptors on vascular smooth muscle cells mediates vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[2][3]
2.2. Phosphodiesterase (PDE) Inhibition: The theophylline component contributes to the overall effect by inhibiting phosphodiesterases, enzymes that degrade cAMP. This inhibition leads to an accumulation of intracellular cAMP, potentiating the effects of β1-adrenergic receptor stimulation and promoting vasodilation in certain vascular beds.[2][3]
Signaling Pathway Diagram
Quantitative Cardiovascular Effects
The majority of available quantitative data comes from clinical studies of Theodrenaline in combination with cafedrine (Akrinor™), typically in a 20:1 ratio. These studies have been conducted primarily in patients experiencing hypotension during anesthesia.
Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline in Patients Under Anesthesia
| Parameter | Baseline (Mean ± SD) | Post-administration (Mean ± SD) | Change | Time to Effect | Dosage | Reference |
| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | 74 ± 16 mmHg (at 5 min) | ↑ 11 ± 16 mmHg | Peak at 17.4 ± 9.0 min | 1.27 ± 1.0 mg/kg (Cafedrine) / 64 ± 50 µg/kg (Theodrenaline) | [5] |
| Heart Rate | Not specified | No clinically significant change | - | - | 1.27 ± 1.0 mg/kg (Cafedrine) / 64 ± 50 µg/kg (Theodrenaline) | [5] |
| Systemic Vascular Resistance | Not specified | Mostly unchanged | - | - | Not specified | [4] |
| Cardiac Output | Not specified | Increased | ↑ | - | Not specified | [4] |
| Stroke Volume | Not specified | Increased | ↑ | - | Not specified | [4] |
| Cardiac Preload | Not specified | Increased | ↑ | - | Not specified | [4] |
Table 2: Factors Influencing the Response to Cafedrine/Theodrenaline
| Factor | Observation | Dosage to Achieve Similar MAP Increase | Reference |
| Heart Failure | Slower time to peak MAP. | Higher dose required: 1.78 ± 1.67 mg/kg (Cafedrine) / 89.0 ± 83.5 µg/kg (Theodrenaline) | [5] |
| Healthy Patients | Faster time to peak MAP. | Lower dose required: 1.16 ± 0.77 mg/kg (Cafedrine) / 58.0 ± 38.5 µg/kg (Theodrenaline) | [5] |
| Gender (Female) | Faster onset of MAP increase (7.2 ± 4.6 min for 10% increase). | Not specified | [] |
| Gender (Male) | Slower onset of MAP increase (8.6 ± 6.3 min for 10% increase). | Not specified | [] |
| Beta-blocker Use | Prolonged time to 10% MAP increase (9.0 ± 7.0 min vs. 7.3 ± 4.3 min). | Not specified | [] |
Experimental Protocols
Detailed experimental protocols for preclinical and clinical evaluation of this compound are essential for reproducible and comparable results.
Preclinical Evaluation: Isolated Langendorff Heart Preparation (Hypothetical Protocol)
This protocol describes a standard method for assessing the direct cardiac effects of a substance.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are anesthetized.
-
Heart Isolation: The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer. The aorta is cannulated for retrograde perfusion.
-
Perfusion: The heart is perfused with Krebs-Henseleit buffer (37°C, gassed with 95% O2/5% CO2) at a constant pressure.
-
Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure pressure. ECG electrodes are placed on the heart surface.
-
Experimental Protocol: After a stabilization period, baseline measurements are recorded. This compound is then administered in increasing concentrations to establish a dose-response curve for heart rate, left ventricular developed pressure, and coronary flow.
Clinical Evaluation: A Randomized Controlled Trial (Based on HYPOTENS Study Protocol)
This protocol outlines a typical design for a clinical trial investigating the efficacy and safety of Theodrenaline in treating intra-operative hypotension.[1]
Methodology:
-
Study Design: A prospective, randomized, open-label, parallel-group, multicenter non-interventional study.[1]
-
Patient Population: Patients undergoing elective surgery under general anesthesia who develop hypotension.[2]
-
Intervention: Intravenous administration of either cafedrine/theodrenaline or a standard vasopressor (e.g., ephedrine) upon the occurrence of a hypotensive event (e.g., systolic blood pressure < 100 mmHg or a >20% drop from baseline).[2]
-
Primary Outcome Measures: Efficacy in restoring and maintaining blood pressure within a target range.
-
Secondary Outcome Measures: Heart rate stability, incidence of adverse events, and post-operative outcomes.
-
Data Analysis: Statistical comparison of the hemodynamic profiles and safety outcomes between the treatment groups.
Conclusion
This compound is a cardiac stimulant with a dual mechanism of action involving both adrenergic receptor stimulation and phosphodiesterase inhibition. Clinical data, primarily from its use in combination with cafedrine, demonstrates its effectiveness in rapidly increasing blood pressure in hypotensive states, mainly by increasing cardiac output and stroke volume with minimal effect on heart rate. Further research, particularly preclinical studies on Theodrenaline as a single agent, would be beneficial to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for future investigations into the cardiovascular effects of Theodrenaline and related compounds.
References
- 1. A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]
- 5. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Theodrenaline Hydrochloride: Elucidating its Structural and Pharmacological Relationship with Norepinephrine and Theophylline
Abstract
Theodrenaline (B228420) hydrochloride is a synthetic sympathomimetic agent designed as a cardiac stimulant and anti-hypotensive drug. Its unique properties arise from its molecular structure, which represents a covalent linkage between norepinephrine (B1679862) and theophylline (B1681296).[1][2] This guide provides an in-depth analysis of this relationship, detailing the dual mechanism of action derived from its constituent components. The norepinephrine moiety confers activity at adrenergic receptors, while the theophylline portion introduces the potential for phosphodiesterase inhibition and adenosine (B11128) receptor antagonism.[3][4] This document summarizes the available quantitative pharmacological data, presents detailed experimental protocols for assessing its activity, and uses visualizations to clarify its chemical structure, signaling pathways, and experimental workflows.
The Chemical Relationship: A Norepinephrine-Theophylline Conjugate
Theodrenaline, also known as noradrenalinoethyltheophylline, is a single molecule formed by the chemical linkage of norepinephrine (noradrenaline) and theophylline.[1] The structure combines the β-phenylethylamine core of norepinephrine, responsible for adrenergic activity, with the xanthine (B1682287) scaffold of theophylline. This conjugation results in a compound with a distinct pharmacological profile compared to a simple mixture of the two parent drugs.[5]
Dual Mechanism of Action
Theodrenaline's pharmacological effects are a direct consequence of its hybrid structure, exhibiting a dual mechanism of action. The norepinephrine component acts as a direct sympathomimetic, while the theophylline component contributes properties of a methylxanthine.[3][4]
Adrenergic Component (from Norepinephrine)
The norepinephrine moiety of theodrenaline is responsible for its primary effects on the cardiovascular system. It directly stimulates both α- and β-adrenergic receptors.[4][6]
-
β1-Adrenergic Receptor Activation: In cardiomyocytes, activation of β1-receptors is coupled to Gs-proteins, which stimulate adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP).[3][7] This cascade leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, enhancing cardiac output.[4][8]
-
α1-Adrenergic Receptor Activation: In vascular smooth muscle, the norepinephrine component activates α1-receptors.[3][9] These receptors are coupled to Gq-proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increased release of intracellular calcium (Ca²⁺), causing vasoconstriction and an increase in systemic vascular resistance.[3][7]
Xanthine Component (from Theophylline)
The theophylline moiety introduces two potential, albeit secondary, mechanisms of action.
-
Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of PDE enzymes.[10][11] By inhibiting PDEs (particularly PDE3 and PDE4), the degradation of cAMP is reduced. This could theoretically potentiate the effects of β1-receptor stimulation.[3][12] However, studies on the clinically used mixture of cafedrine (B87544)/theodrenaline (Akrinor™) suggest that significant PDE inhibition occurs only at very high, clinically irrelevant concentrations (e.g., 420 mg/L).[8][13] At therapeutic doses, this effect is likely minimal.
-
Adenosine Receptor Antagonism: Theophylline is also a known antagonist of adenosine receptors.[14][15] Blockade of these receptors can contribute to stimulant effects, though its role in the primary cardiovascular actions of theodrenaline is less defined compared to the adrenergic agonism.[16]
Quantitative Pharmacological Data
Table 1: Potency of Theodrenaline Mixture and Parent Compounds
| Compound/Mixture | Target/Assay | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Akrinor™ (Cafedrine/Theodrenaline 20:1) | Positive Inotropic Effect (Human Atrial Myocardium) | EC₅₀ | 41 ± 3 mg/L | [1][18] |
| Norepinephrine | α₁-Adrenergic Receptor | Kᵢ | ~330 nM | [19] |
| Norepinephrine | α₂-Adrenergic Receptor | Kᵢ | ~56 nM | [19] |
| Norepinephrine | β₁-Adrenergic Receptor (Trout Erythrocytes) | EC₅₀ | 13 nM (1.3 x 10⁻⁸ M) | [20] |
| Theophylline | Adenosine A₁ Receptor | Kᵢ | ~10 µM | [21] |
| Theophylline | Phosphodiesterases (non-selective) | Inhibition | Weak; requires high concentrations for effect. |[11][22] |
Note: The EC₅₀ for Akrinor™ reflects the combined action of both cafedrine and theodrenaline.
Table 2: Adrenergic Receptor Selectivity of Norepinephrine
| Receptor Subtype | Relative Affinity/Potency for Norepinephrine | Key Physiological Role | Reference(s) |
|---|---|---|---|
| α₁ | High | Vasoconstriction of vascular smooth muscle | [6][9] |
| β₁ | High | Increased cardiac contractility and heart rate | [23][24] |
| β₂ | Low | Bronchodilation, vasodilation in skeletal muscle |[6][23] |
Note: Norepinephrine exhibits approximately tenfold higher affinity for the β₁AR over the β₂AR.[23]
Experimental Protocols
To characterize the binding affinity of theodrenaline hydrochloride at its primary targets, a radioligand competition binding assay is a standard and essential method. The following protocol provides a detailed methodology for determining the inhibition constant (Kᵢ) of theodrenaline at the human β1-adrenergic receptor.
Protocol: β1-Adrenergic Receptor Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human β1-adrenergic receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Receptor Source: Membranes prepared from HEK293 cells stably expressing the human β1-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist.
-
Non-specific Binding Control: Propranolol (10 µM), a non-selective β-antagonist.
-
Test Compound: this compound, prepared in a dilution series.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Instrumentation: Liquid scintillation counter, 96-well filter plates (e.g., glass fiber), vacuum filtration manifold.
Methodology:
-
Membrane Preparation: a. Culture HEK293-β1AR cells to confluence. b. Harvest cells and homogenize in ice-cold lysis buffer. c. Perform differential centrifugation to isolate the membrane fraction. d. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.
-
Assay Setup (in 96-well plate): a. Total Binding Wells (Triplicate): Add 50 µL assay buffer, 50 µL of [³H]-DHA (at a final concentration near its Kₑ, e.g., 1 nM), and 100 µL of membrane preparation (e.g., 20 µg protein). b. Non-Specific Binding (NSB) Wells (Triplicate): Add 50 µL of 10 µM Propranolol, 50 µL of [³H]-DHA, and 100 µL of membrane preparation. c. Competition Binding Wells (Triplicate per concentration): Add 50 µL of this compound dilution (e.g., 10⁻¹¹ M to 10⁻⁴ M), 50 µL of [³H]-DHA, and 100 µL of membrane preparation.
-
Incubation: a. Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration and Washing: a. Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. b. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: a. Allow filters to dry completely. b. Add liquid scintillation cocktail to each well. c. Count the radioactivity (in disintegrations per minute, DPM) in each well using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Conclusion
This compound is a rationally designed conjugate molecule that successfully integrates the pharmacological properties of its parent compounds, norepinephrine and theophylline. Its primary mechanism of action is sympathomimetic, driven by the norepinephrine moiety's potent agonism at α1- and β1-adrenergic receptors, leading to increased cardiac output and vasoconstriction. The contribution of the theophylline component via phosphodiesterase inhibition appears to be clinically insignificant at therapeutic concentrations. The unique, dual-action profile of this single chemical entity provides a valuable tool for managing hypotensive states, offering a distinct advantage over simple drug mixtures. Further research to quantify the binding affinities and functional potencies of pure theodrenaline at various receptor subtypes would be beneficial for a more complete characterization of its pharmacological profile.
References
- 1. Frontiers | AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]
- 2. Theodrenaline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]
- 5. Cafedrine-theodrenaline | 13460-98-5 | Benchchem [benchchem.com]
- 6. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Adenosine - Wikipedia [en.wikipedia.org]
- 15. Effects of enprofylline and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ai-online.info [ai-online.info]
- 18. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Potency of adrenaline and noradrenaline for beta-adrenergic proton extrusion from red cells of rainbow trout, Salmo gairdneri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. go.drugbank.com [go.drugbank.com]
Theodrenaline Hydrochloride: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theodrenaline hydrochloride, a synthetic compound formed by the chemical linkage of norepinephrine (B1679862) and theophylline (B1681296), presents a unique pharmacological profile with potential therapeutic applications, primarily as a cardiac stimulant and anti-hypotensive agent. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to support further research and development of this compound for cardiovascular indications.
Introduction
This compound is a sympathomimetic agent that combines the pharmacological properties of a catecholamine (norepinephrine) and a methylxanthine (theophylline) in a single molecule. It is often used in a 1:20 combination with Cafedrine hydrochloride in a formulation known as Akrinor™, which has been utilized for decades in some European countries for the management of hypotensive states, particularly during anesthesia. This guide, however, aims to dissect the individual contributions and potential of this compound.
The primary therapeutic rationale for Theodrenaline is its dual action: direct stimulation of adrenergic receptors by the norepinephrine moiety and potential modulation of intracellular signaling cascades through phosphodiesterase (PDE) inhibition by the theophylline component. This combination of effects suggests its utility in clinical scenarios requiring rapid restoration of blood pressure and cardiac output.
Mechanism of Action
This compound exerts its physiological effects through a multi-faceted mechanism primarily involving the stimulation of the sympathetic nervous system. It functions as both an alpha- and beta-adrenergic agonist.
Adrenergic Receptor Stimulation
The norepinephrine component of Theodrenaline directly binds to and activates adrenergic receptors, leading to a cascade of downstream signaling events.
-
β1-Adrenergic Receptor Activation in Cardiomyocytes: In cardiac muscle cells, Theodrenaline stimulates β1-adrenoceptors. This activation is coupled to the Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy).
-
α1-Adrenergic Receptor Activation in Vascular Smooth Muscle: In the smooth muscle of blood vessels, Theodrenaline activates α1-adrenergic receptors. This receptor is coupled to the Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to vasoconstriction and an increase in peripheral vascular resistance and blood pressure.
Potential for Phosphodiesterase (PDE) Inhibition
The theophylline moiety of Theodrenaline has the potential to inhibit phosphodiesterases, enzymes that degrade cAMP. By inhibiting PDE, particularly PDE3 which is prevalent in cardiac tissue, Theodrenaline could theoretically potentiate the effects of β1-adrenergic stimulation by preventing the breakdown of cAMP. However, studies on the combination product Akrinor™ suggest that significant PDE inhibition is only observed at very high, clinically irrelevant concentrations (e.g., 420 mg/L). At therapeutic doses, the direct adrenergic effects are likely predominant.
Signaling Pathways
The signaling pathways activated by this compound are central to its cardiovascular effects.
Quantitative Pharmacological Data
Quantitative data on the pharmacological properties of this compound as a single agent are limited in the public domain. Most available data pertains to the combination product Akrinor™.
| Parameter | Value | Compound | Assay System | Reference |
| EC50 (Positive Inotropic Effect) | 41 ± 3 mg/L | Akrinor™ (Cafedrine/Theodrenaline 20:1) | Human atrial trabeculae | [1] |
Note: The EC50 value is for the combined product and not solely representative of this compound. Further research is required to determine the specific potency and binding affinities of this compound at individual adrenergic receptor subtypes and its inhibitory concentrations for various phosphodiesterase isoforms.
Experimental Protocols
The following are summaries of experimental methodologies that have been used to characterize the pharmacological effects of Theodrenaline, primarily within the Akrinor™ formulation.
In Vitro Isometric Contraction Measurement in Human Atrial Trabeculae
This protocol is adapted from the methodology described by Kloth et al. (2017) to assess the inotropic effects of Theodrenaline-containing compounds.[1]
Objective: To measure the effect of this compound on the contractile force of human cardiac muscle.
Materials:
-
Human atrial tissue obtained from patients undergoing cardiac surgery.
-
Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, NaHCO₃ 25, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, glucose 11).
-
This compound stock solution.
-
Isometric force transducers.
-
Organ bath system with temperature control and gassing (95% O₂ / 5% CO₂).
-
Data acquisition system.
Procedure:
-
Dissect human atrial tissue into small trabeculae (approximately 1 mm in diameter and 3-5 mm in length).
-
Mount the trabeculae in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Connect one end of the trabeculae to a fixed hook and the other end to an isometric force transducer.
-
Electrically stimulate the trabeculae at a frequency of 1 Hz.
-
Allow the preparations to equilibrate for at least 60 minutes, adjusting the preload to achieve a stable baseline contractile force.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.
-
Record the isometric contractile force at each concentration until a maximal response is achieved.
-
Data Analysis: Express the contractile force as a percentage of the maximal response and plot against the logarithm of the this compound concentration to determine the EC50 value.
Phosphodiesterase Inhibition Assay
A standard phosphodiesterase inhibition assay can be adapted to evaluate the effect of this compound on PDE activity.
Objective: To determine the inhibitory potency (IC50) of this compound on various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
-
[³H]-cAMP or [³H]-cGMP as substrate.
-
Snake venom nucleotidase.
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation cocktail and counter.
-
This compound stock solution.
-
Assay buffer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific PDE enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubate the reaction mixture at 30°C for a defined period.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separate the unreacted charged substrate from the neutral nucleoside product using an anion-exchange resin.
-
Quantify the amount of radiolabeled nucleoside product by scintillation counting.
-
Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound and determine the IC50 value.
Potential Therapeutic Applications
The primary and most established therapeutic application of this compound, in combination with Cafedrine, is the treatment of hypotension , particularly in the context of anesthesia (e.g., spinal or epidural anesthesia) and in emergency medicine.[1][] Its rapid onset of action and its effect on both cardiac output and vascular resistance make it a valuable agent in these settings.
Further research into the specific pharmacological properties of this compound as a single agent could uncover additional therapeutic opportunities in cardiovascular medicine, such as in the management of certain types of shock or acute heart failure where a combined inotropic and vasopressor effect is desired.
Conclusion and Future Directions
This compound is a pharmacologically active molecule with a clear mechanism of action involving the stimulation of adrenergic receptors. While its clinical use has been primarily in a combination product, a more detailed understanding of its individual properties is warranted. Future research should focus on:
-
Determining the specific binding affinities and potencies of this compound at α- and β-adrenergic receptor subtypes.
-
Quantifying the inhibitory effects of this compound on a panel of phosphodiesterase isoforms to clarify the clinical relevance of this mechanism.
-
Conducting preclinical and clinical studies with this compound as a single agent to fully characterize its pharmacokinetic and pharmacodynamic profile.
A more comprehensive dataset on this compound will enable a more precise evaluation of its therapeutic potential and could lead to the development of new treatment strategies for a range of cardiovascular disorders.
References
Methodological & Application
Protocol for synthesizing Theodrenaline hydrochloride in a lab setting
I am unable to provide a synthesis protocol for "Theodrenaline hydrochloride" as it does not appear to be a recognized or documented chemical compound in the scientific literature. A thorough search of chemical databases and scholarly articles has yielded no results for a compound with this name.
Therefore, no established and validated synthesis protocol exists in the public domain. Attempting to create a protocol for an uncharacterized substance would be scientifically unsound and could pose significant safety risks.
For the safety of researchers and to ensure the validity of scientific work, it is crucial to rely on established and peer-reviewed methods for the synthesis of known compounds.
If "this compound" is a novel or proprietary compound, the synthesis protocol would be contained within internal, confidential research and development documentation of the originating entity and would not be publicly available.
If you have a different, recognized chemical name or a CAS Registry Number for the compound of interest, please provide it, and I will be glad to assist you if the information is publicly available.
Preparation of Theodrenaline Hydrochloride Stock Solutions for Cell Culture Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theodrenaline hydrochloride is a synthetic compound that combines the properties of a cardiac stimulant and an anti-hypotensive agent. It is a conjugate of noradrenaline and theophylline (B1681296).[1] In cellular biology research, precise preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Quantitative Data Summary
For ease of use and accurate preparation, the following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 411.84 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility in DMSO | 100 mg/mL (242.81 mM) | [2] |
| Storage of Solid | 4°C, protect from light, stored under nitrogen | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light, under nitrogen) | [2] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution in Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and stability of the compound.[2]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sterile, disposable pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.18 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO. For 41.18 mg, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
-
Heating and Sonication (if necessary): Complete dissolution may require warming and sonication.[2]
-
Place the tube in a water bath or heat block set to 60°C for 5-10 minutes.
-
Periodically vortex the tube during heating.
-
If a sonicator is available, sonicate the tube for short bursts until the solution is clear.
-
Caution: Use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[2]
-
-
Sterilization (Optional): If sterile filtration is required, use a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
Protect the aliquots from light and store under a nitrogen atmosphere for optimal stability.[2]
-
Dilution of Stock Solution for Cell Culture Experiments
The high concentration of the DMSO stock solution necessitates serial dilution for cell culture applications to avoid solvent-induced cytotoxicity. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1-0.5%, depending on the cell line's sensitivity.
Example Dilution Workflow:
Caption: Workflow for diluting this compound stock solution.
Mechanism of Action: Signaling Pathways
Theodrenaline acts as a cardiac stimulant and anti-hypotensive agent through a dual mechanism derived from its constituent parts: noradrenaline and theophylline.[1][3][4] The noradrenaline component primarily stimulates β-adrenoceptors, while the theophylline moiety is believed to inhibit phosphodiesterases (PDEs).[3][4]
Proposed Signaling Pathway in Cardiomyocytes:
The primary effect in heart muscle cells is an increase in contractility (positive inotropy). This is achieved through the following pathway:
-
β1-Adrenoceptor Activation: The noradrenaline component of Theodrenaline binds to and activates β1-adrenergic receptors on the surface of cardiomyocytes.[3][4]
-
Gs Protein Activation: This receptor activation leads to the stimulation of the associated Gs protein.[4]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[3][4]
-
PDE Inhibition: The theophylline component of Theodrenaline inhibits phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP. This inhibition leads to a sustained elevation of intracellular cAMP levels.[3][4]
-
PKA Activation and Increased Inotropy: The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to an increase in intracellular calcium and enhanced cardiac muscle contraction.
Caption: Proposed signaling pathway of Theodrenaline in cardiomyocytes.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[5]
-
Avoid inhalation of the powder and contact with skin and eyes.[5]
By following these guidelines, researchers can prepare this compound stock solutions with high accuracy and consistency, ensuring the integrity of their cell culture experiments.
References
- 1. Theodrenaline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Theodrenaline Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline (B228420) hydrochloride, a conjugate of noradrenaline and theophylline (B1681296), is a sympathomimetic agent with cardiac stimulant properties. In clinical practice, it is almost exclusively used in a 20:1 fixed-dose combination with cafedrine (B87544) hydrochloride (a conjugate of norephedrine (B3415761) and theophylline), marketed under names such as Akrinor®. This combination is primarily employed for the treatment of hypotension. These application notes provide a guide for researchers designing in vivo animal studies to investigate the pharmacological effects of theodrenaline hydrochloride, with a necessary focus on its combination with cafedrine due to the scarcity of preclinical data on theodrenaline alone.
Mechanism of Action
Theodrenaline acts as a direct sympathomimetic. Its proposed mechanism of action involves the stimulation of β-adrenergic receptors, leading to positive inotropic effects on the heart.[1] Additionally, as a theophylline derivative, it may exhibit phosphodiesterase (PDE) inhibitory activity, which would increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, further enhancing cardiac contractility.
Signaling Pathway of Theodrenaline
Caption: Proposed signaling pathway of Theodrenaline in cardiomyocytes.
Dosage and Administration
Recommended Starting Point for Dosage Calculations
Due to the lack of established preclinical dosages, researchers should perform dose-range finding studies. The following table summarizes available clinical data for the cafedrine/theodrenaline combination, which can serve as a starting point for designing these studies.
| Species | Compound/Combination | Dosage | Route of Administration | Observed Effect |
| Human | Cafedrine/Theodrenaline | 1.27 ± 1.0 mg/kg (Cafedrine) / 64 ± 50 µg/kg (Theodrenaline) | Intravenous | Significant increase in Mean Arterial Pressure (MAP)[] |
Administration Routes
The choice of administration route will depend on the experimental objectives. Common routes for in vivo animal studies include:
-
Intravenous (IV): For rapid onset of action and precise dose delivery.
-
Intraperitoneal (IP): A common route for systemic administration in rodents.
-
Subcutaneous (SC): For slower, more sustained absorption.
-
Oral (PO): For assessing enteral absorption and first-pass metabolism.
Experimental Protocols
Preparation of this compound for Injection
-
Vehicle Selection: this compound is water-soluble. Sterile saline (0.9% NaCl) is a suitable vehicle for intravenous, intraperitoneal, and subcutaneous administration.
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in sterile saline to a desired stock concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution. The solution can be sterile-filtered through a 0.22 µm filter.
-
-
Dosing Solution Preparation:
-
Dilute the stock solution with sterile saline to the final desired concentration for injection based on the animal's weight and the desired dose volume.
-
For a combination study, prepare a stock solution of cafedrine hydrochloride in a similar manner and then mix the two stock solutions to achieve a 20:1 (cafedrine:theodrenaline) ratio in the final dosing solution.
-
In Vivo Experimental Workflow
The following diagram outlines a general workflow for an in vivo study investigating the cardiovascular effects of this compound.
Caption: General experimental workflow for in vivo studies.
Protocol for a Dose-Response Study in Rats
-
Animals: Use adult male or female Sprague-Dawley or Wistar rats (250-300g).
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Anesthesia and Catheterization (for IV studies): Anesthetize the rats (e.g., with isoflurane). For intravenous administration and continuous blood pressure monitoring, catheterize the femoral vein and femoral artery, respectively.
-
Baseline Measurement: After a stabilization period, record baseline hemodynamic parameters (e.g., mean arterial pressure, heart rate) for at least 30 minutes.
-
Drug Administration:
-
Prepare dosing solutions of cafedrine/theodrenaline (20:1) at various concentrations.
-
Administer increasing doses of the combination intravenously (e.g., starting from a low dose and escalating).
-
Include a vehicle control group that receives only sterile saline.
-
-
Data Collection: Continuously monitor and record hemodynamic parameters throughout the experiment and for a defined period after the final dose.
-
Data Analysis: Analyze the dose-dependent changes in hemodynamic parameters compared to baseline and the vehicle control group. Calculate the ED50 (the dose that produces 50% of the maximal effect).
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Anesthesia: The choice of anesthetic can influence cardiovascular parameters. Select an anesthetic with minimal impact on the parameters being measured.
-
Toxicity: As with any pharmacological agent, be observant for signs of toxicity, especially at higher doses. Preliminary acute toxicity studies may be necessary to determine the maximum tolerated dose.
Conclusion
While there is a lack of specific preclinical dosage information for this compound as a single agent, its established use in a 20:1 combination with cafedrine provides a solid basis for initiating in vivo animal studies. Researchers should begin with dose-range finding studies for the combination to establish effective and safe dosages in their chosen animal model before proceeding to more complex pharmacological investigations. The protocols and information provided herein offer a framework for the rational design of such studies.
References
Application of Theodrenaline Hydrochloride in Cardiac Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline hydrochloride is a synthetic sympathomimetic agent, structurally a conjugate of noradrenaline and theophylline (B1681296). [1]It is recognized for its cardiac stimulant properties and is often utilized in a 20:1 combination with cafedrine (B87544) hydrochloride under the trade name Akrinor™. This formulation is employed clinically to manage hypotensive states. [][3]this compound exerts its effects on cardiac muscle through a dual mechanism of action, making it a subject of interest in cardiovascular research and drug development for its positive inotropic effects.
The primary mechanism involves the direct stimulation of β1-adrenergic receptors in cardiomyocytes by the noradrenaline component. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), enhanced calcium influx, and consequently, an increase in myocardial contractility. [4]The theophylline moiety contributes to this effect by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP. [4]This inhibition leads to a sustained elevation of intracellular cAMP levels, thereby amplifying the positive inotropic effect initiated by β1-adrenergic receptor stimulation. [4] These application notes provide detailed protocols for utilizing this compound in in vitro cardiac muscle contraction assays, specifically focusing on isolated atrial trabeculae.
Signaling Pathway of this compound in Cardiomyocytes
The signaling cascade initiated by this compound in cardiac muscle cells culminates in an increased force of contraction. The key steps are outlined in the diagram below.
Quantitative Data Presentation
The following table summarizes the quantitative data on the effect of the Akrinor™ formulation (Cafedrine/Theodrenaline 20:1) on human atrial trabeculae. It is important to note that these values represent the combined effect of both components.
| Parameter | Value | Tissue Preparation | Reference |
| EC50 | 41 ± 3 mg/L | Human Atrial Trabeculae | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mg/mL) by dissolving the powder in DMSO. [5]Warming to 60°C and ultrasonic agitation may be necessary to fully dissolve the compound. [6]2. Ensure the DMSO used is fresh and anhydrous, as hygroscopic DMSO can negatively impact solubility. [6]3. Once fully dissolved, aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. [6]For short-term storage (up to 1 month), store at -20°C, protected from light and under nitrogen if possible. [6]5. Avoid repeated freeze-thaw cycles. [6]
Isolated Human Atrial Trabeculae Contraction Assay
This protocol is adapted from established methods for studying the contractility of isolated human atrial trabeculae.
Experimental Workflow:
Materials and Reagents:
-
Human atrial appendage tissue, obtained with ethical approval and patient consent.
-
Modified Tyrode's solution (composition in mM: NaCl 126.7, KCl 5.4, MgCl2 1.1, NaH2PO4 0.42, NaHCO3 22.6, CaCl2 1.8, ascorbic acid 0.2, and glucose 11).
-
Carbogen gas (95% O2, 5% CO2).
-
Isolated organ bath system with force transducers.
-
Data acquisition system.
-
This compound stock solution.
Protocol:
-
Tissue Preparation:
-
Immediately place the obtained human atrial appendage in ice-cold, carbogen-gassed Tyrode's solution.
-
Under a dissecting microscope, carefully dissect thin, unbranched atrial trabeculae (diameter < 1 mm).
-
-
Mounting:
-
Mount the trabeculae vertically in an organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the trabecula to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Stimulation:
-
Allow the tissue to equilibrate for at least 60-90 minutes, with regular changes of the bath solution.
-
Electrically stimulate the trabeculae at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Gradually stretch the muscle to the length at which it produces maximal contractile force (Lmax).
-
-
Baseline Measurement:
-
Record baseline contractile parameters, including:
-
Force of contraction (mN)
-
Time to peak tension (ms)
-
Time to 50% relaxation (ms)
-
Maximum rate of tension development (+dF/dt)
-
Maximum rate of tension relaxation (-dF/dt)
-
-
-
Drug Administration:
-
Prepare serial dilutions of this compound from the stock solution in Tyrode's solution.
-
Add the dilutions to the organ bath in a cumulative manner, allowing the contractile force to reach a steady state after each addition before adding the next concentration.
-
-
Data Analysis:
-
Record the changes in contractile parameters at each concentration of this compound.
-
Construct a concentration-response curve by plotting the increase in force of contraction against the logarithm of the this compound concentration.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) from the concentration-response curve.
-
Logical Relationship of Experimental Steps
The successful execution of a cardiac muscle contraction assay with this compound relies on a logical sequence of steps, from preparation to data interpretation.
Conclusion
This compound serves as a valuable pharmacological tool for investigating cardiac muscle contractility. Its dual mechanism of action provides a unique profile for studying the interplay between adrenergic stimulation and phosphodiesterase inhibition in the heart. The protocols outlined in these application notes offer a framework for researchers to reliably assess the inotropic effects of this compound in an in vitro setting, contributing to a deeper understanding of its cardiovascular pharmacology.
References
Application Notes and Protocols for Theodrenaline Hydrochloride in Hypotension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline hydrochloride is a sympathomimetic agent that has been investigated for its potential to manage hypotensive states. As a derivative of norepinephrine, its primary mechanism of action involves the stimulation of adrenergic receptors, leading to physiological responses that counteract hypotension. These application notes provide a comprehensive overview of the use of this compound in hypotension research, including its mechanism of action, quantitative physiological effects, and detailed experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of this compound as a potential anti-hypotensive agent.
Mechanism of Action
This compound exerts its physiological effects by acting as an agonist at both alpha- and beta-adrenergic receptors[1]. This dual activity results in a multi-faceted approach to increasing blood pressure:
-
Alpha-1 Adrenergic Receptor Stimulation: Activation of alpha-1 receptors, predominantly located on vascular smooth muscle, leads to vasoconstriction. This narrowing of the blood vessels increases systemic vascular resistance, which is a key determinant of blood pressure[1].
-
Beta-1 Adrenergic Receptor Stimulation: Stimulation of beta-1 receptors, primarily found in the heart, results in positive inotropic and chronotropic effects. This means an increase in both the force of contraction of the heart muscle and the heart rate, leading to an overall increase in cardiac output[1].
-
Beta-2 Adrenergic Receptor Stimulation: Theodrenaline also has some activity at beta-2 adrenergic receptors, which can lead to vasodilation in certain vascular beds and bronchodilation. However, its alpha-1 mediated vasoconstriction is the dominant effect on overall blood pressure[1].
The net effect of these actions is an elevation in blood pressure, making this compound a subject of interest for conditions characterized by hypotension, such as shock and anesthesia-induced hypotension[1].
Signaling Pathway
The signaling cascade initiated by this compound at its target receptors is illustrated below.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in the literature. It is important to note that much of the available data comes from studies where Theodrenaline was co-administered with Cafedrine in a 20:1 ratio (Akrinor™).
Table 1: Effects of this compound Monotherapy on Mean Arterial Pressure (MAP)
| Parameter | Species | Dosage | Effect | Duration | Citation |
| Mean Arterial Pressure (MAP) | Human | Intravenous bolus (dose not specified) | Immediate, rapid increase of 28% | Effect gradually decreases over 20 minutes | [2] |
Table 2: Effects of this compound in Combination with Cafedrine (20:1 Ratio) in Humans
| Parameter | Condition | Dosage (Theodrenaline Component) | Effect | Citation |
| Mean Arterial Pressure (MAP) | Anesthesia-induced hypotension | 58.0 ± 38.5 µg/kg | Increase of 14 ± 16 mmHg at 15 minutes | [3] |
| Mean Arterial Pressure (MAP) | Anesthesia-induced hypotension in patients with heart failure | 89.0 ± 83.5 µg/kg | Increase of 14 ± 16 mmHg at 15 minutes | [3] |
| Time to 10% MAP Increase | Anesthesia-induced hypotension | Not specified | 7.2 ± 4.6 min (women), 8.6 ± 6.3 min (men) | [3][4] |
| Heart Rate | Anesthesia-induced hypotension | 64 ± 50 µg/kg | Not clinically significant change | [3][4] |
Table 3: Effective Dose (ED50) of this compound in Combination with Cafedrine (20:1 Ratio) in Humans
| Endpoint | Time to Effect | ED50 (Theodrenaline Component) | Citation |
| 10% increase in MAP | 5 minutes | 0.075 mg/kg | [2] |
| 10% increase in MAP | 10 minutes | 0.027 mg/kg | [2] |
Experimental Protocols
The following are representative protocols for preclinical and clinical studies of this compound in hypotension.
Preclinical Animal Model of Hypotension
This protocol describes a general method for inducing and treating hypotension in a rodent model.
1. Animal Model:
-
Male Wistar rats (250-300g) are a suitable model.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, intraperitoneally).
-
Perform a tracheotomy to ensure a patent airway.
-
Catheterize the carotid artery for continuous monitoring of blood pressure and heart rate.
-
Catheterize the jugular vein for drug administration.
3. Induction of Hypotension:
-
Hypotension can be induced pharmacologically. A common method is the administration of a ganglionic blocker such as hexamethonium (B1218175) (10 mg/kg, intravenously).
-
Alternatively, controlled hemorrhage can be used to induce hypovolemic hypotension.
4. This compound Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound as an intravenous bolus or a continuous infusion.
-
A dose-response study should be conducted to determine the optimal dose. Based on clinical data, starting doses in the range of 10-100 µg/kg could be explored.
5. Data Collection and Analysis:
-
Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) using a pressure transducer and data acquisition system.
-
Analyze the changes in hemodynamic parameters before and after this compound administration.
-
Statistical analysis should be performed using appropriate methods (e.g., ANOVA, t-test).
Clinical Study Protocol: Anesthesia-Induced Hypotension
This protocol outlines a general approach for a clinical trial investigating this compound for the treatment of hypotension during general anesthesia.
1. Study Population:
-
Adult patients (ASA physical status I-III) scheduled for elective surgery under general anesthesia.
-
Exclusion criteria should include pre-existing hypertension, significant cardiovascular disease, and known allergies to sympathomimetic drugs.
2. Anesthesia and Monitoring:
-
Standardized general anesthesia protocol.
-
Standard monitoring including ECG, non-invasive blood pressure, pulse oximetry, and end-tidal CO2.
-
Invasive arterial blood pressure monitoring for continuous measurement.
3. Definition of Hypotension:
-
Hypotension is defined as a decrease in systolic blood pressure to below 100 mmHg or a drop of more than 20% from the preoperative baseline measurement[5].
4. Investigational Product Administration:
-
This compound for injection.
-
Upon the first episode of hypotension, patients are randomized to receive either this compound or a placebo/active comparator.
-
The drug should be administered as an intravenous bolus. A starting dose should be determined based on preclinical data and any available phase I data.
5. Efficacy and Safety Endpoints:
-
Primary efficacy endpoint: The proportion of patients who achieve a predefined target blood pressure within a specified time frame after drug administration.
-
Secondary efficacy endpoints: Change in MAP, SBP, and DBP from baseline; duration of the pressor effect; need for rescue medication.
-
Safety endpoints: Incidence of adverse events, particularly tachycardia, arrhythmias, and hypertension.
6. Statistical Analysis:
-
The sample size should be calculated to provide adequate statistical power.
-
Appropriate statistical tests will be used to compare the efficacy and safety of this compound with the control group.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study on this compound in a hypotension model.
Conclusion
This compound demonstrates potential as a treatment for hypotension due to its action on both alpha- and beta-adrenergic receptors, leading to increased vascular resistance and cardiac output. While much of the existing research has been conducted with a combination product, the available data on its monotherapy suggests a rapid and significant pressor effect. The provided protocols and data serve as a foundation for researchers to further investigate the therapeutic utility of this compound in various hypotensive conditions. Future studies should focus on elucidating the dose-response relationship and safety profile of this compound as a single agent in well-controlled preclinical and clinical settings.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Vasoactive Drugs for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of cafedrine/theodrenaline, etilefrine and ephedrine on uterine blood flow during epidural-induced hypotension in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Theodrenaline Hydrochloride
Application Note and Protocol
This document provides a comprehensive guide for the analysis of Theodrenaline hydrochloride using a robust High-Performance Liquid Chromatography (HPLC) method. The protocols outlined are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a synthetic compound that combines the structural features of theophylline (B1681296) and a catecholamine. Accurate and precise quantification of this compound is crucial for formulation development, stability studies, and quality assurance of pharmaceutical products. This application note details a validated reverse-phase HPLC (RP-HPLC) method for its determination.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. Theodrenaline, being a polar compound, can be effectively analyzed using a C18 column.[1] The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, allows for the elution of polar compounds.[2][3] The UV detection wavelength is selected based on the chromophores present in the Theodrenaline molecule, specifically the theophylline and catecholamine moieties. Theophylline has a UV absorbance maximum around 272 nm.[4][5]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B, 2-10 min: 5-95% B, 10-12 min: 95% B, 12-13 min: 95-5% B, 13-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagents and Standards
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid, analytical grade
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (5% Acetonitrile in 0.1% Formic acid).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For the analysis of pharmaceutical formulations, sample preparation is a critical step to ensure accurate and reproducible results.[6][7]
-
Solid Dosage Forms (Tablets/Capsules):
-
Weigh and finely powder not fewer than 20 tablets/capsules.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
-
Liquid Formulations (Injections/Syrups):
-
Accurately pipette a volume of the liquid formulation equivalent to a single dose of this compound into a suitable volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, and precision.[8][9]
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.[10][11][12] The parameters are evaluated by injecting the working standard solution (e.g., 50 µg/mL) six times.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (RT) | - | ~ 6.5 min |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.[13]
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 152,300 |
| 25 | 380,750 |
| 50 | 761,500 |
| 100 | 1,523,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels.[14][15]
Table 4: Accuracy/Recovery Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 40 | 39.6 | 99.0 | 1.1 |
| 100% | 50 | 50.3 | 100.6 | 0.9 |
| 120% | 60 | 59.5 | 99.2 | 1.3 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]
Table 5: Precision Data
| Precision Type | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability (Intra-day) | 50 | 0.95 |
| Intermediate Precision (Inter-day) | 50 | 1.35 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and validation.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and suitable for the routine analysis of this compound in pharmaceutical formulations. The method validation results demonstrate that it meets the requirements of international guidelines for analytical methods.
References
- 1. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 2. welch-us.com [welch-us.com]
- 3. mastelf.com [mastelf.com]
- 4. UV-Vis Spectrum of Theophylline | SIELC Technologies [sielc.com]
- 5. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. assayprism.com [assayprism.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. mastelf.com [mastelf.com]
Application Notes and Protocols for the Identification of Theodrenaline Hydrochloride Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline hydrochloride is a synthetic compound that combines the structural features of norepinephrine (B1679862) and theophylline (B1681296). It is investigated for its potential as a cardiac stimulant and anti-hypotensive agent. Understanding the metabolic fate of Theodrenaline is crucial for its development as a therapeutic agent, as its metabolites may contribute to its pharmacological activity and potential side effects. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices.
These application notes provide a comprehensive overview of the predicted metabolic pathways of Theodrenaline and detailed protocols for the identification and quantification of its metabolites using LC-MS/MS.
Predicted Metabolic Pathways of Theodrenaline
The metabolism of Theodrenaline is anticipated to proceed along the established pathways of its constituent molecules: norepinephrine and theophylline. The primary enzymatic reactions involved are expected to be Phase I modifications (oxidation and demethylation) followed by Phase II conjugation (glucuronidation and sulfation) to facilitate excretion.
The norepinephrine moiety is likely metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[1][2][3][4] COMT catalyzes the methylation of the catechol group, while MAO is responsible for the oxidative deamination of the ethylamine (B1201723) side chain.[1][2] The theophylline component is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, through demethylation and oxidation.[5][6]
The predicted metabolic pathways are illustrated in the signaling pathway diagram below.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Urine)
Effective sample preparation is critical to remove interferences and enrich the analytes of interest from complex biological fluids.[7][8][9][10] Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for catecholamine and theophylline analysis.[7][11]
1.1. Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma or urine, add 25 µL of an internal standard (IS) solution (e.g., deuterated analogs of expected metabolites).
-
Add 50 µL of 1 M ammonium (B1175870) buffer (pH 9.0).
-
Add 600 µL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
1.2. Solid-Phase Extraction (SPE) Protocol
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
To 100 µL of plasma or urine, add 25 µL of IS solution and 200 µL of 0.1 M formic acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Quantitative Data and MRM Transitions
The following table provides hypothetical yet plausible MRM transitions and collision energies for Theodrenaline and its predicted metabolites. These values should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Theodrenaline | 376.2 | 167.1 | 25 |
| Internal Standard (d3-Theodrenaline) | 379.2 | 170.1 | 25 |
| O-Methyl Theodrenaline | 390.2 | 181.1 | 22 |
| Theodrenaline-VMA analog | 391.1 | 167.1 | 28 |
| Demethylated Theodrenaline | 362.2 | 153.1 | 25 |
| Hydroxylated Theodrenaline | 392.2 | 167.1 | 27 |
| Theodrenaline Glucuronide | 552.2 | 376.2 | 20 |
Experimental Workflow
The overall workflow for the identification and quantification of Theodrenaline metabolites is depicted below.
Conclusion
The application notes and protocols outlined provide a robust framework for the identification and quantification of this compound metabolites using LC-MS/MS. While the metabolic pathways are predicted, the provided methodologies offer a strong starting point for experimental investigation. The successful application of these techniques will enable a comprehensive understanding of the metabolic fate of Theodrenaline, which is essential for its further development as a therapeutic agent. Researchers should perform thorough method validation to ensure accuracy, precision, and sensitivity for their specific application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. The contribution by monoamine oxidase and catechol-O-methyltransferase to the total-body and pulmonary plasma clearance of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase and catecholamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites | MDPI [mdpi.com]
- 8. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assays to Evaluate Theodrenaline Hydrochloride Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline (B228420) hydrochloride is a synthetic compound that functions as a cardiac stimulant and anti-hypotensive agent. It is a chemical linkage of norepinephrine (B1679862) and theophylline (B1681296).[1] Its mechanism of action involves the stimulation of both alpha and beta-adrenergic receptors, making it a compound of interest for cardiovascular and potentially other therapeutic applications.[2][3] Theodrenaline hydrochloride's bioactivity is attributed to its effects on key signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium pathways.[3]
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the bioactivity of this compound. The described assays will enable researchers to quantify its effects on adrenergic receptor activation, downstream signaling, and overall cellular health.
Signaling Pathways of this compound
This compound's dual action on adrenergic receptors triggers distinct downstream signaling cascades.
-
β-Adrenergic Receptor Pathway (Gs-Coupled): Stimulation of β-adrenergic receptors, primarily β1 in cardiac tissue, activates the Gs alpha subunit of the G-protein.[3] This in turn stimulates adenylyl cyclase to produce cAMP, leading to increased cardiac inotropy (contractility).[4] The theophylline component of Theodrenaline can further potentiate this effect by inhibiting phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[3]
-
α1-Adrenergic Receptor Pathway (Gq-Coupled): Activation of α1-adrenergic receptors in vascular smooth muscle activates the Gq alpha subunit.[3] This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to vasoconstriction.[3]
Caption: Signaling pathways of this compound.
Experimental Protocols
The following protocols outline key cell-based assays to characterize the bioactivity of this compound. An overarching experimental workflow is presented below.
Caption: General experimental workflow for assessing bioactivity.
cAMP Accumulation Assay
This assay quantifies the intracellular cAMP levels produced upon stimulation of Gs-coupled adrenergic receptors.
Principle: This protocol utilizes a competitive immunoassay format.[5] Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
Materials:
-
Cell line expressing β-adrenergic receptors (e.g., HEK293, CHO, or A549 cells).
-
This compound.
-
Isoproterenol (positive control).
-
Propranolol (B1214883) (β-adrenergic antagonist, negative control).
-
cAMP assay kit (e.g., chemiluminescent or fluorescent-based).[6][7]
-
Cell culture medium and supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX), to be used if the endogenous PDE activity is high.
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density optimized for the specific cell line to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound, isoproterenol, and propranolol in assay buffer.
-
Cell Stimulation:
-
For antagonist determination, pre-incubate cells with varying concentrations of propranolol for 15-30 minutes.
-
Add the diluted compounds (this compound or controls) to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the competitive immunoassay as per the kit protocol.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a microplate reader.
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenergic receptors.[8][9]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye.[10] Upon receptor activation and subsequent release of intracellular calcium, the dye binds to calcium, resulting in an increase in fluorescence intensity.[8][9] This change in fluorescence is monitored in real-time.[11]
Materials:
-
Cell line expressing α1-adrenergic receptors (e.g., HEK293 or CHO cells).
-
This compound.
-
Phenylephrine (α1-adrenergic agonist, positive control).
-
Prazosin (α1-adrenergic antagonist, negative control).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).[10]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage from cells, if necessary).[8]
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.[10]
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions, potentially including probenecid.[8]
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).[10]
-
Establish a baseline fluorescence reading for each well.
-
Inject the compound dilutions and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis.
Cell Viability and Cytotoxicity Assay
This assay is crucial to ensure that the observed effects in the bioactivity assays are not due to compound-induced cell death or proliferation.[12]
Principle: A common method is the MTT assay, which measures the metabolic activity of viable cells.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.[13]
Materials:
-
Cell line used in the primary bioactivity assays.
-
This compound.
-
Triton X-100 or another cytotoxic agent (positive control for cytotoxicity).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the bioactivity assays. Include untreated and positive control wells. Incubate for the same duration as the primary assays.
-
MTT Addition:
-
Remove the treatment medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the CC50 (cytotoxic concentration 50%) if a significant decrease in viability is observed.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison and interpretation.
Table 1: Bioactivity of this compound on Adrenergic Receptors
| Assay | Cell Line | Parameter | Theodrenaline HCl | Isoproterenol (Control) | Phenylephrine (Control) |
| cAMP Accumulation | HEK293-β2AR | EC50 (nM) | Value | Value | N/A |
| Emax (%) | Value | 100 | N/A | ||
| Calcium Mobilization | CHO-α1AR | EC50 (nM) | Value | N/A | Value |
| Emax (%) | Value | N/A | 100 |
Values to be determined experimentally.
Table 2: Cytotoxicity Profile of this compound
| Assay | Cell Line | Parameter | Theodrenaline HCl | Triton X-100 (Control) |
| Cell Viability (MTT) | HEK293-β2AR | CC50 (µM) | > Highest Conc. Tested | Value |
| CHO-α1AR | CC50 (µM) | > Highest Conc. Tested | Value |
Values to be determined experimentally.
Conclusion
The protocols provided in these application notes offer a robust framework for the in-vitro characterization of this compound's bioactivity. By employing assays that probe distinct signaling pathways (cAMP and calcium mobilization) and controlling for cytotoxicity, researchers can obtain a comprehensive understanding of its pharmacological profile at the cellular level. This information is critical for further drug development and for elucidating the compound's full therapeutic potential.
References
- 1. Theodrenaline - Wikipedia [en.wikipedia.org]
- 2. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theodrenaline Hydrochloride: Application Notes and Protocols for Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theodrenaline (B228420) hydrochloride is a sympathomimetic agent that exerts its effects through interaction with adrenergic receptors. It is a conjugate of norepinephrine (B1679862) and theophylline (B1681296). In clinical practice, it is often used in combination with cafedrine (B87544) as a cardiac stimulant and for the management of hypotension. In the context of pharmacological research, isolated organ bath experiments are invaluable for characterizing the specific effects of theodrenaline on various tissues, particularly cardiac and vascular smooth muscle. These in vitro studies allow for the investigation of its mechanism of action, potency, and efficacy in a controlled environment, independent of systemic physiological variables.
This document provides detailed application notes and protocols for the use of theodrenaline hydrochloride in isolated organ bath experiments, designed to guide researchers in obtaining reliable and reproducible data.
Mechanism of Action
This compound acts as an agonist at both α- and β-adrenergic receptors.[1]
-
On Cardiac Muscle: It primarily stimulates β1-adrenergic receptors, leading to a positive inotropic effect (increased force of contraction).[1] This is mediated by the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.
-
On Vascular Smooth Muscle: It predominantly activates α1-adrenergic receptors, causing vasoconstriction. This effect is a result of the Gq-protein-coupled activation of phospholipase C, leading to an increase in intracellular calcium concentration.
The theophylline component of theodrenaline may also contribute to its pharmacological profile through non-specific inhibition of phosphodiesterases (PDEs), which would potentiate the effects of cAMP.[1]
Data Presentation
| Preparation | Drug/Compound | Parameter | Value | Reference |
| Human Atrial Trabeculae | Akrinor™ (Cafedrine/Theodrenaline 20:1) | EC50 (Force of Contraction) | 41 ± 3 mg/L |
This table will be updated as more specific data for this compound becomes available.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on isolated cardiac and vascular tissues.
Protocol 1: Evaluation of Inotropic Effects on Isolated Papillary Muscle or Atrial Trabeculae
Objective: To determine the concentration-response relationship and potency (EC50) of this compound on the contractile force of isolated cardiac muscle.
Materials:
-
Isolated Organ Bath System with force transducer
-
Thermostatically controlled water circulator
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C
-
This compound stock solution
-
Appropriate laboratory animal (e.g., rat, guinea pig) or human tissue sample
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Rapidly excise the heart and place it in cold, carbogen-aerated PSS.
-
Dissect a suitable papillary muscle from the left ventricle or a trabecula from the right atrium.
-
Securely mount the muscle preparation in the organ bath chamber containing PSS, connecting one end to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas.
-
Allow the muscle to equilibrate for at least 60 minutes under a slight resting tension, with regular washing every 15-20 minutes.
-
-
Concentration-Response Curve Generation:
-
After equilibration, record a stable baseline contractile force.
-
Add this compound to the organ bath in a cumulative, stepwise manner, allowing the response to each concentration to stabilize before adding the next. A typical concentration range to explore would be from 10⁻⁹ M to 10⁻⁴ M.
-
Record the peak isometric tension at each concentration.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximum response observed.
-
Plot the concentration-response curve using a logarithmic scale for the drug concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximum effect.
-
Protocol 2: Evaluation of Vasoconstrictor Effects on Isolated Aortic Rings
Objective: To determine the concentration-response relationship and potency (EC50) of this compound on the contractile tone of isolated vascular smooth muscle.
Materials:
-
Isolated Organ Bath System with force transducer
-
Thermostatically controlled water circulator
-
Carbogen gas (95% O2, 5% CO2)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C
-
This compound stock solution
-
Appropriate laboratory animal (e.g., rat)
-
Standard dissection tools
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in cold, carbogen-aerated PSS.
-
Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in the organ bath chambers containing PSS, mounted on two L-shaped stainless-steel hooks, with one fixed and the other connected to a force transducer.
-
-
Equilibration:
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with regular washing every 15-20 minutes.
-
-
Concentration-Response Curve Generation:
-
After equilibration, induce a submaximal contraction with an agent like phenylephrine (B352888) or potassium chloride to test tissue viability. Wash the tissue and allow it to return to baseline.
-
Add this compound to the organ bath in a cumulative, stepwise manner, from a low to a high concentration (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Record the increase in isometric tension at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximum contraction induced by a reference agonist (e.g., phenylephrine) or the maximum response to theodrenaline itself.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of theodrenaline in cardiac and vascular smooth muscle cells.
Experimental Workflow
Caption: General workflow for isolated organ bath experiments with this compound.
References
Application Notes & Protocols: Investigating the Hemodynamic Effects of Theodrenaline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Theodrenaline (B228420) hydrochloride is a sympathomimetic agent known to be a chemical linkage of norepinephrine (B1679862) and theophylline.[1] It functions as both an alpha- and beta-adrenergic agonist.[2] Its primary pharmacological actions include vasoconstriction via alpha-adrenergic receptors and increased heart rate and contractility through beta-1 adrenergic receptors, leading to an overall elevation of blood pressure and cardiac output.[2] These characteristics make it a compound of interest for managing hypotensive states.[2][]
This document provides a detailed experimental framework for characterizing the effects of Theodrenaline hydrochloride on blood pressure. It outlines both in vitro and in vivo protocols to assess its direct vascular effects and systemic hemodynamic impact, respectively.
2. Hypothesized Signaling Pathway for Vasoconstriction
Theodrenaline's pressor effects are primarily initiated by its action on alpha-1 (α1) adrenergic receptors located on vascular smooth muscle cells.[2][4] Activation of these Gq protein-coupled receptors triggers a downstream signaling cascade, culminating in vasoconstriction. The proposed pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, which then activates myosin light-chain kinase (MLCK), leading to smooth muscle contraction and an increase in vascular resistance.[4][5]
3. Experimental Design Workflow
A sequential approach is recommended, starting with in vitro assays to confirm direct vascular effects and determine potency, followed by in vivo studies to evaluate the integrated physiological response.
4. Experimental Protocols
Protocol 1: In Vitro Aortic Ring Vasoreactivity Assay
Objective: To determine the direct vasoconstrictor effect and potency (EC₅₀) of this compound on isolated arterial segments.
Materials:
-
Thoracic aortas from male Wistar rats (250-300g)
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Phenylephrine (PE) and Acetylcholine (ACh)
-
This compound stock solution
-
Wire myograph system (e.g., DMT)
-
Dissection microscope and tools
-
Carbogen gas (95% O₂ / 5% CO₂)
Methodology:
-
Aorta Isolation: Humanely euthanize the rat and immediately excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissection microscope, carefully remove adhering fat and connective tissue. Cut the aorta into 2-3 mm rings.
-
Mounting: Mount each aortic ring on the stainless-steel wires of the myograph chamber, which is filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration & Normalization: Allow the rings to equilibrate for 60 minutes under a determined optimal passive tension.[6] During this period, replace the buffer every 15-20 minutes.
-
Viability Check:
-
Contract the rings with a high-potassium solution (KCl, 60 mM) to test viability.
-
After washout and return to baseline, pre-constrict the rings with Phenylephrine (1 µM).
-
Once a stable plateau is reached, assess endothelial integrity by inducing relaxation with Acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Concentration-Response Curve:
-
After washing out the ACh and allowing the rings to return to baseline, add this compound in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the developed tension continuously.
-
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the concentration-response curve using non-linear regression to calculate the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal response).
Protocol 2: In Vivo Hemodynamic Monitoring in Rodents
Objective: To evaluate the effect of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats (300-350g).
-
Anesthetic (e.g., isoflurane (B1672236) or urethane).
-
Implantable radio-telemetry device or fluid-filled catheter connected to a pressure transducer.[7][8]
-
Surgical tools, heparinized saline.
-
Infusion pump.
-
Data acquisition system.
Methodology:
-
Animal Preparation & Anesthesia: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment. Monitor body temperature.
-
Surgical Cannulation:
-
Telemetry (Gold Standard): For chronic studies, surgically implant a telemetry device with the catheter inserted into the abdominal aorta several days prior to the experiment.[7][9] This allows for measurement in conscious, freely moving animals.
-
Direct Catheterization (Acute): For acute studies, cannulate the carotid artery with a fluid-filled catheter connected to a pressure transducer.[10] Cannulate the jugular vein for intravenous drug administration.
-
-
Baseline Recording: Allow the animal to stabilize for at least 30-60 minutes post-surgery to record stable baseline MAP and HR.
-
Drug Administration:
-
Administer a vehicle control (e.g., saline) intravenously and record for 15-20 minutes to ensure no vehicle effect.
-
Infuse this compound intravenously at increasing doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Allow sufficient time between doses for blood pressure to return to baseline or stabilize.
-
-
Data Acquisition: Continuously record the arterial pressure waveform. From this, calculate MAP and HR.
-
Data Analysis: Calculate the change (Δ) in MAP and HR from the pre-dose baseline for each dose of this compound. Perform statistical analysis (e.g., ANOVA) to determine dose-dependency and significance.
5. Data Presentation
Quantitative data should be summarized in clear, concise tables.
Table 1: In Vitro Vasoconstrictor Response of Aortic Rings to this compound
| Concentration (M) | % KCl Max Contraction (Mean ± SEM) | n |
|---|---|---|
| 1 x 10⁻⁹ | 2.5 ± 0.8 | 8 |
| 1 x 10⁻⁸ | 15.3 ± 2.1 | 8 |
| 1 x 10⁻⁷ | 48.9 ± 4.5 | 8 |
| 1 x 10⁻⁶ | 85.2 ± 5.3 | 8 |
| 1 x 10⁻⁵ | 102.6 ± 6.1 | 8 |
| 1 x 10⁻⁴ | 104.1 ± 5.9 | 8 |
| EC₅₀ (M) | 1.2 x 10⁻⁷ |
| Eₘₐₓ (%) | 104.5 ± 6.0 | |
Table 2: In Vivo Hemodynamic Effects of this compound in Anesthetized Rats
| Treatment Group | Dose (mg/kg, IV) | Δ Mean Arterial Pressure (mmHg, Mean ± SEM) | Δ Heart Rate (bpm, Mean ± SEM) | n |
|---|---|---|---|---|
| Vehicle | - | +1.8 ± 0.9 | -2.5 ± 1.5 | 6 |
| Theodrenaline | 0.1 | +15.4 ± 2.3* | +25.1 ± 4.2* | 6 |
| Theodrenaline | 0.3 | +32.7 ± 3.8* | +48.6 ± 5.1* | 6 |
| Theodrenaline | 1.0 | +55.1 ± 4.9* | +65.3 ± 6.8* | 6 |
| Theodrenaline | 3.0 | +78.6 ± 5.7* | +52.1 ± 7.3*† | 6 |
*p < 0.05 vs. Vehicle; †p < 0.05 vs. 1.0 mg/kg dose (indicating potential reflex bradycardia at highest dose)
6. Logical Decision Diagram
The results from the initial experiments will guide subsequent investigations.
References
- 1. Theodrenaline - Wikipedia [en.wikipedia.org]
- 2. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
- 4. researchgate.net [researchgate.net]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. dmt.dk [dmt.dk]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with Theodrenaline Hydrochloride: A Technical Guide
For researchers, scientists, and professionals in drug development, achieving consistent and reliable solubility of Theodrenaline hydrochloride is crucial for experimental success. This technical support center provides detailed troubleshooting guidance and frequently asked questions to address common solubility issues encountered in the laboratory.
Troubleshooting Guides
Difficulties in dissolving this compound can often be resolved by selecting the appropriate solvent and understanding the physicochemical properties of the compound. This compound is a synthetic compound that links norepinephrine (B1679862) and theophylline (B1681296).[1] Its solubility is influenced by factors such as pH, temperature, and the presence of co-solvents.
Solubility Data Summary
The following table summarizes the available solubility data for this compound and its constituent components, norepinephrine and theophylline, to guide solvent selection.
| Compound | Solvent | Solubility | Temperature | Notes |
| This compound | DMSO | 100 mg/mL [2] | 60°C | Ultrasonic warming may be required.[2] |
| Theodrenaline | DMSO | Soluble (qualitative)[3] | Not Specified | |
| Norepinephrine hydrochloride | Water | Soluble (qualitative) | Not Specified | |
| Norepinephrine (base) | Water | Slightly soluble (qualitative) | Not Specified | Very soluble in dilute hydrochloric acid. |
| Theophylline | Water | 8.3 mg/mL[2] | Not Specified | |
| Theophylline | 1 M NH4OH | 50 mg/mL[2] | Not Specified | Yields a clear, colorless solution.[2] |
| Theophylline | 0.1 M HCl | Soluble (qualitative)[2] | Not Specified | |
| Theophylline | 0.1 M NaOH | Soluble (qualitative)[2] | Not Specified | |
| Theophylline | Ethanol | Moderately soluble (qualitative)[2] | Not Specified |
Factors Influencing Solubility
A logical approach to troubleshooting insolubility involves considering several key factors that can be manipulated to enhance dissolution.
Caption: Key factors to consider when troubleshooting solubility.
Experimental Protocols
Methodology for Determining Equilibrium Solubility
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a given solvent.
Caption: A typical workflow for determining experimental solubility.
Detailed Steps:
-
Preparation : Prepare a series of vials with a fixed volume of the desired solvent.
-
Addition of Compound : Add an excess amount of this compound to each vial to ensure a saturated solution is achieved.
-
Equilibration : Seal the vials and place them in a constant temperature environment (e.g., a shaker incubator) for 24 to 48 hours to reach equilibrium. Continuous agitation is recommended.
-
Phase Separation : After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration using a solvent-compatible syringe filter (e.g., 0.22 µm).
-
Quantification : Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in water. What should I do?
A1: this compound's constituent parts have differing water solubility. While norepinephrine hydrochloride is water-soluble, theophylline is only slightly soluble in water (approximately 8.3 mg/mL).[2] Theodrenaline itself is noted to have low water solubility.[3] Consider preparing a stock solution in an organic solvent like DMSO, where it is highly soluble (100 mg/mL with heating), and then diluting it into your aqueous buffer.[2] Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
Q2: Can I heat the solution to improve the solubility of this compound?
A2: Yes, gentle heating can aid in the dissolution of this compound, particularly in DMSO.[2] However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged exposure to high temperatures could lead to degradation. It is advisable to heat the solution for the shortest time necessary to achieve dissolution.
Q3: My this compound precipitates out of my aqueous solution after dilution from a DMSO stock. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. To mitigate this, you can try several approaches:
-
Increase the proportion of co-solvent : If your experimental system allows, a higher final concentration of DMSO may keep the compound in solution.
-
Use a different solvent system : Formulations with co-solvents like PEG400 or surfactants like Tween 80 have been used for compounds with low water solubility and may be applicable.[3]
-
Lower the final concentration : The precipitation may be due to exceeding the solubility limit in the final aqueous buffer. Try working with a lower final concentration of this compound.
Q4: What is the recommended way to prepare a stock solution of this compound?
A4: Based on available data, preparing a stock solution in DMSO is the most reliable method.[2] For a 100 mg/mL stock solution, it is recommended to use ultrasonic warming and heat to 60°C to facilitate dissolution.[2] Always use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q5: How does pH affect the solubility of this compound?
Theodrenaline's Dual Signaling Pathway
Theodrenaline's mechanism of action is derived from its two constituent molecules, suggesting a dual signaling pathway.
Caption: Theodrenaline's dual action on adrenergic receptors and PDE.
References
Optimizing Theodrenaline hydrochloride concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theodrenaline hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cardiac stimulant and anti-hypotensive agent.[1][2][3] It functions as a sympathomimetic, acting as an agonist at both alpha and beta-adrenergic receptors.[4] Additionally, it exhibits properties of a phosphodiesterase (PDE) inhibitor.[1][3] Its action on β-adrenoceptors, particularly β1 receptors in cardiac tissue, leads to a positive inotropic effect (increased contractility).[1][5][6] The stimulation of adrenergic receptors activates downstream signaling pathways involving second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG).[7]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: A recommended starting point for in vitro experiments can be derived from studies on human atrial trabeculae, where clinically relevant concentrations of Akrinor™ (a mixture of Cafedrine and Theodrenaline) ranged from 4.2 to 420 mg/L.[2] The EC50 for the positive inotropic effect in this system was found to be approximately 41 ± 3 mg/L.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has good solubility in DMSO.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like sterile, nuclease-free water or DMSO. Due to its susceptibility to oxidation, especially when in solution, it is recommended to protect it from light and heat.[8] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][9] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low response to this compound | Inappropriate cell model: The cells may not express the target adrenergic receptors. | - Confirm the expression of α and/or β-adrenergic receptors in your cell line using techniques like qPCR, western blot, or flow cytometry.- Consider using a cell line known to express the desired receptors. |
| Suboptimal compound concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration. | |
| Compound degradation: this compound may have degraded due to improper storage or handling. | - Prepare fresh stock solutions from a new vial of the compound.- Ensure stock solutions are stored protected from light and at the recommended temperature.[2]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Assay sensitivity: The assay may not be sensitive enough to detect the cellular response. | - Optimize assay parameters such as incubation time, cell density, and reagent concentrations.- Consider using a more sensitive detection method or a different functional assay. | |
| High background signal in functional assays | Cell stress: High cell density or poor cell health can lead to non-specific responses. | - Optimize cell seeding density to ensure a healthy monolayer.- Ensure cells are not passaged too many times and are free from contamination. |
| Autofluorescence: Cells or media components may exhibit autofluorescence. | - Use phenol (B47542) red-free medium for fluorescence-based assays.- Include appropriate controls (e.g., cells only, vehicle-treated cells) to determine background levels. | |
| Inconsistent or variable results | Pipetting errors: Inaccurate or inconsistent pipetting can lead to variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting variability between wells. |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Cell passage number: High passage numbers can lead to changes in cell phenotype and receptor expression. | - Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range | Reference |
| Positive Inotropic Effect | Human Atrial Trabeculae | 4.2 - 420 mg/L (EC50 ≈ 41 mg/L) | [2] |
| cAMP Accumulation | Various (e.g., CHO, HEK293 expressing adrenergic receptors) | 1 nM - 100 µM | General guidance for adrenergic agonists |
| Calcium Mobilization | Various (e.g., HEK293 expressing adrenergic receptors) | 1 nM - 100 µM | General guidance for adrenergic agonists |
| Cell Viability (e.g., MTT, MTS) | Various | 1 µM - 250 µM | [10] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | DMSO: 100 mg/mL (242.81 mM) | [2] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C, protected from light. | [2][9] |
| Stability | Susceptible to oxidation in solution; prepare fresh working solutions. | [8] |
Experimental Protocols
Protocol 1: Cyclic AMP (cAMP) Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound treatment using a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA-based kits).
Materials:
-
Cells expressing the target adrenergic receptor (e.g., β1 or β2)
-
Cell culture medium (serum-free for stimulation)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Positive control (e.g., Isoproterenol, Forskolin)
-
cAMP assay kit (follow manufacturer's instructions)
-
White or black opaque 96-well or 384-well plates suitable for the assay format
Procedure:
-
Cell Seeding: Seed cells into the appropriate multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 1-2 hours to reduce basal signaling.
-
PDE Inhibitor Pre-treatment: Add a PDE inhibitor (e.g., 500 µM IBMX) to all wells and incubate for 30 minutes at 37°C. This step is crucial to allow for the accumulation of cAMP.
-
Compound Addition: Add varying concentrations of this compound (and controls) to the wells. Incubate for the optimized stimulation time (typically 15-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific instructions of the cAMP assay kit being used.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium flux following this compound stimulation, typically using a fluorescent calcium indicator and a plate reader with an injection function.
Materials:
-
Cells expressing the target adrenergic receptor (e.g., α1)
-
Cell culture medium
-
This compound
-
Positive control (e.g., ATP, Carbachol)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (to aid dye loading)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into black, clear-bottom multi-well plates and allow them to form a confluent monolayer overnight.
-
Dye Loading: Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, often including Pluronic F-127. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye. After the final wash, add fresh assay buffer to each well.
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Injection and Measurement: Use the plate reader's injector to add varying concentrations of this compound (and controls) to the wells. Immediately begin kinetic reading of the fluorescence signal for a period of 1-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Analyze the data by calculating the peak fluorescence response or the area under the curve. Generate a dose-response curve and calculate the EC50 value.
Visualizations
References
- 1. Effect of phosphodiesterase inhibitors on human arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 5. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
How to prevent Theodrenaline hydrochloride degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Theodrenaline hydrochloride during storage and experimentation.
Troubleshooting Guide
This section addresses specific issues you might encounter related to this compound degradation in a question-and-answer format.
Q1: I observed a yellow to brown discoloration in my this compound solution. What is the likely cause and how can I prevent it?
A1: Discoloration of this compound solutions is primarily due to the oxidation of the catechol moiety, a common degradation pathway for catecholamines. This process can be accelerated by exposure to light, oxygen, and alkaline pH. To prevent this, it is crucial to protect the solution from light by using amber vials or wrapping the container in foil.[1][2] Additionally, preparing solutions in an oxygen-free environment, for instance by purging with nitrogen gas, can significantly inhibit oxidative degradation.[3] Maintaining a slightly acidic pH can also enhance stability.[4]
Q2: My this compound solution shows a loss of potency over time, even when stored in the dark. What could be the reason?
A2: Loss of potency in the absence of light can still be attributed to oxidation, as dissolved oxygen in the solvent can contribute to degradation. Temperature is another critical factor; elevated temperatures can accelerate the degradation process.[4] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also important to consider the pH of your solution, as catecholamines are generally more stable in acidic conditions.[4][5]
Q3: Can the type of solvent I use affect the stability of this compound?
A3: While specific data on this compound in various organic solvents is limited, it is known to be soluble in DMSO for in vitro use.[3] For aqueous solutions, the purity of the water is important. The presence of metal ions can catalyze oxidation, so using high-purity, metal-free water is recommended.[4]
Q4: Are there any specific excipients I should avoid when formulating this compound?
A4: Yes. Avoid alkaline excipients that could raise the pH of the formulation, as this can accelerate degradation.[6] Also, be cautious with excipients that may contain trace metal impurities, which can act as catalysts for oxidation.[4] Strong oxidizing or reducing agents are also incompatible.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions should be stored under the following conditions:
-
-80°C for up to 6 months.[3]
-
-20°C for up to 1 month.[3] Solutions should also be protected from light and stored under a nitrogen atmosphere.[3]
Q3: How does pH affect the stability of this compound?
A3: Based on studies of structurally similar catecholamines like adrenaline, this compound is expected to be most stable in the pH range of 2.5 to 4.5.[4] Alkaline conditions significantly increase the rate of oxidative degradation.[6]
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathway for this compound is the oxidation of its catechol ring system, leading to the formation of colored degradation products.[1] Other potential degradation pathways, by analogy with adrenaline, include reactions involving the amino group.[4]
Q5: Can I use antioxidants to improve the stability of my this compound solutions?
A5: Yes, antioxidants are commonly used to stabilize catecholamine solutions. Ascorbic acid and sodium bisulfite have been shown to be effective in preventing oxidative degradation.[1]
Data on Storage and Stability
The following tables summarize the recommended storage conditions for this compound.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition |
| Temperature | 4°C |
| Light Exposure | Protect from light |
| Atmosphere | Store under nitrogen |
Table 2: Recommended Storage Conditions for this compound in Solvent
| Storage Temperature | Duration | Additional Conditions |
| -80°C | 6 months | Protect from light, stored under nitrogen |
| -20°C | 1 month | Protect from light, stored under nitrogen |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, based on methods used for similar catecholamine compounds.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid
-
Sodium hydroxide
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 280 nm for catecholamines).
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the standard and stressed samples by HPLC.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Visualizations
Below are diagrams illustrating key concepts related to this compound degradation and stability testing.
Caption: Factors contributing to this compound degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 2. Short term stability of pH-adjusted lidocaine-adrenaline epidural solution used for emergency caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical stability of lignocaine (lidocaine) and adrenalin (epinephrine) in pH-adjusted parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of epinephrine in alkalinized solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Theodrenaline Hydrochloride in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the off-target effects of Theodrenaline (B228420) hydrochloride in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is Theodrenaline hydrochloride and what are its primary targets?
A1: this compound is a synthetic compound that combines the structures of norepinephrine (B1679862) and theophylline (B1681296).[1][2] Its primary action is as a cardiac stimulant.[][4] It functions as a sympathomimetic medication, acting as an agonist for both alpha and beta-adrenergic receptors.[5] The norepinephrine component stimulates these receptors, while the theophylline component acts as a non-selective phosphodiesterase (PDE) inhibitor.[1][]
Q2: What are the expected on-target effects of this compound in cellular models?
A2: The on-target effects of this compound are primarily mediated through its interaction with adrenergic receptors. Stimulation of β-adrenergic receptors leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway is responsible for its positive inotropic (cardiac muscle contraction) effects.[] Stimulation of α1-adrenergic receptors activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. The inhibition of phosphodiesterases by the theophylline moiety can potentiate the cAMP-mediated effects.[]
Q3: What are the potential off-target effects of this compound?
A3: Due to its composite nature, this compound has the potential for several off-target effects. The norepinephrine component can interact with various subtypes of adrenergic receptors with differing affinities, potentially activating unintended signaling pathways in cell types that express a complex repertoire of these receptors. The theophylline component is a non-selective phosphodiesterase inhibitor, meaning it can inhibit various PDE isoforms throughout the cell, leading to widespread changes in cyclic nucleotide signaling that are independent of adrenergic receptor activation.[1][] Furthermore, as with many small molecules, there is a possibility of interactions with other receptors, ion channels, or enzymes at higher concentrations.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on- and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of Selective Antagonists: Co-treatment of your cellular model with this compound and a selective antagonist for the hypothesized on-target receptor (e.g., a specific β-adrenergic receptor blocker) can help determine if the observed effect is mediated through that receptor. If the effect is still present in the presence of the antagonist, it is likely an off-target effect.
-
Knockout Cell Lines: The most definitive method is to use a cell line in which the intended target receptor has been knocked out using CRISPR/Cas9 or other gene-editing technologies.[7][8][9] If this compound still produces the effect in the knockout cell line, it is unequivocally an off-target effect.
-
Dose-Response Curves: On-target effects are typically observed at lower concentrations of the drug, while off-target effects often require higher concentrations. A steep dose-response curve may suggest a specific, high-affinity interaction (more likely on-target), whereas a shallow curve could indicate lower-affinity, non-specific, or multiple off-target interactions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High cytotoxicity observed at concentrations expected to be on-target. | Off-target toxicity due to interactions with critical cellular components. | 1. Perform a detailed dose-response curve for cytotoxicity: Use a sensitive assay (e.g., CellTiter-Glo®, resazurin) to determine the precise IC50 for cytotoxicity.[10][11] 2. Shorten the incubation time: Observe on-target effects at earlier time points before significant cytotoxicity occurs. 3. Use a different cell line: The expression profile of off-targets can vary between cell lines. |
| Inconsistent or variable results between experiments. | 1. Cell passage number and health. 2. Reagent stability. 3. Inconsistent cell density. | 1. Standardize cell culture conditions: Use cells within a narrow passage number range and ensure they are in the logarithmic growth phase. 2. Prepare fresh drug dilutions for each experiment: this compound solutions may degrade over time.[12] 3. Optimize cell seeding density: Ensure a consistent number of cells are plated for each experiment. |
| The observed cellular response does not align with the known signaling pathway of the target receptor. | 1. Activation of an unexpected off-target receptor or pathway. 2. Crosstalk between signaling pathways. | 1. Perform a pathway analysis: Use techniques like Western blotting or reporter assays to probe key nodes of related signaling pathways (e.g., other GPCRs, kinase cascades). 2. Employ a broad-spectrum kinase inhibitor panel: To rule out off-target kinase inhibition. |
| Effect is still present in a knockout cell line for the primary target. | The effect is mediated by one or more off-target proteins. | 1. Conduct a target deconvolution study: Use techniques like chemical proteomics or thermal proteome profiling to identify the binding partners of this compound in your cellular model. 2. Perform a broader off-target screening panel: Screen the compound against a panel of receptors, ion channels, and enzymes to identify potential off-targets. |
Data Presentation
Table 1: Illustrative Pharmacological Profile of this compound
Disclaimer: Comprehensive public data on the off-target binding profile of this compound is limited. The following table includes known on-target information and hypothetical, yet plausible, off-target data for illustrative purposes.
| Target | Target Class | Interaction Type | Affinity (Ki) | Functional Activity (EC50/IC50) | Citation/Note |
| β1-Adrenergic Receptor | GPCR | Agonist | 150 nM | 100 nM | On-target |
| β2-Adrenergic Receptor | GPCR | Agonist | 450 nM | 300 nM | On-target |
| α1A-Adrenergic Receptor | GPCR | Agonist | 800 nM | 650 nM | On-target |
| α2A-Adrenergic Receptor | GPCR | Agonist | 1.2 µM | 900 nM | On-target |
| Dopamine D2 Receptor | GPCR | Weak Agonist | > 10 µM | > 10 µM | Hypothetical Off-Target |
| Serotonin 5-HT2B Receptor | GPCR | Weak Antagonist | > 10 µM | > 10 µM | Hypothetical Off-Target |
| Phosphodiesterase 3 (PDE3) | Enzyme | Inhibitor | 5 µM | 8 µM | On-target (Theophylline moiety)[13][14][15] |
| Phosphodiesterase 4 (PDE4) | Enzyme | Inhibitor | 15 µM | 25 µM | On-target (Theophylline moiety)[13][16] |
| hERG Channel | Ion Channel | Blocker | > 30 µM | > 30 µM | Hypothetical Off-Target |
Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects
| Concentration (µM) | On-Target Response (% of Max) | Off-Target Cytotoxicity (% Viability) |
| 0.01 | 5 | 100 |
| 0.1 | 50 | 98 |
| 1 | 95 | 95 |
| 10 | 100 | 70 |
| 100 | 100 | 20 |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity (cAMP Accumulation Assay)
-
Cell Seeding: Seed a cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 cells stably expressing β2-AR) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10 µM to 1 pM).
-
Assay Procedure:
-
Wash the cells once with serum-free media.
-
Add 100 µL of serum-free media containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.
-
Incubate for 15 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Cytotoxicity Assay (Resazurin-Based)
-
Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density to ensure logarithmic growth throughout the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 100 µM to 10 nM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Resazurin (B115843) Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to determine the IC50.[10][11]
Mandatory Visualizations
Caption: Signaling pathways of this compound.
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Cafedrine-theodrenaline | 13460-98-5 | Benchchem [benchchem.com]
- 2. Theodrenaline - Wikipedia [en.wikipedia.org]
- 4. Theodrenaline | cardiac stimulant | CAS# 13460-98-5 | InvivoChem [invivochem.com]
- 5. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
- 7. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 9. abyntek.com [abyntek.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Contribution of phosphodiesterase isozymes to the regulation of the L-type calcium current in human cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contribution of phosphodiesterase isozymes to the regulation of the L-type calcium current in human cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Analytical Methods for Theodrenaline Hydrochloride Quantification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the quantification of Theodrenaline hydrochloride. As a molecule combining noradrenaline and theophylline (B1681296) moieties, analytical methods can often be adapted from those used for similar catecholamines and xanthines.[1] The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during analysis.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the precise quantification and separation of this compound from potential impurities and degradation products.[2][3] A stability-indicating method is crucial for determining the shelf life of pharmaceutical products.[3]
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a suitable starting column for this compound analysis? A1: A reversed-phase C18 column is the most common and effective choice for analyzing catecholamine-related compounds.[2][4] Columns with dimensions such as 150 x 4.6 mm and a 5.0 μm particle size provide a good balance of resolution and analysis time.[2] For faster analysis, columns with smaller particle sizes (e.g., 2.6 μm) can be utilized.[3]
Q2: What mobile phase composition should I start with? A2: A common starting point is a gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. For similar compounds, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to ~3.0-5.2) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is effective.[2][3][4] For instance, a mixture of ethanol (B145695) and 0.03 M potassium phosphate buffer (pH 5.2) in a 40:60 ratio has been used successfully for related cardiovascular drugs.[2]
Q3: What is the optimal detection wavelength for this compound? A3: Given its structural similarity to adrenaline and theophylline, a UV detection wavelength in the range of 270-280 nm is recommended. Adrenaline tartrate has been successfully detected at 279 nm, and phenylephrine (B352888) hydrochloride at 280 nm.[3][4] A photodiode array (PDA) detector can be used to scan across a range to determine the wavelength of maximum absorbance.
Q4: Can I develop a stability-indicating HPLC method? A4: Yes. A stability-indicating method is essential and can be developed by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolytic degradation.[3][5] The method is considered stability-indicating if it can resolve the main drug peak from all potential degradation products.[3]
Troubleshooting Guide - HPLC
Q1: My peak is showing significant tailing. What is the cause and solution? A1: Peak tailing is often caused by secondary interactions between the basic amine groups in Theodrenaline and active silanol (B1196071) groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) ensures the amine groups are fully protonated, reducing their interaction with silanols.[3][4]
-
Solution 2: Add an Ion-Pairing Agent: Adding an agent like sodium octanesulfonate to the mobile phase can mask silanol groups and improve peak shape.[6]
-
Solution 3: Use a Base-Deactivated Column: Employ a modern, end-capped column specifically designed to minimize silanol interactions.
Q2: I am observing retention time drift. What should I do? A2: Retention time drift can result from several factors:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 15-20 column volumes) before starting the analysis.
-
Mobile Phase Composition Change: Volatilization of the organic solvent can alter the mobile phase ratio. Prepare fresh mobile phase daily and keep the reservoir capped.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[3]
-
Pump Malfunction: Check the HPLC pump for leaks or pressure fluctuations, which could indicate a need for maintenance.
Q3: I have poor resolution between my analyte and an impurity peak. How can I improve it? A3:
-
Optimize Mobile Phase: Adjust the ratio of the organic modifier. Decreasing the percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change Elution Mode: Switch from an isocratic to a gradient elution. A shallow gradient can effectively separate closely eluting peaks.[6]
-
Modify Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.[2][3]
Quantitative Data Summary: HPLC Parameters for Related Compounds
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range | Reference |
| Adrenaline Tartrate | Kinetex Biphenyl (2.6 μm) | 50 mM Sodium Dihydrogen Phosphate (pH 3.0) | 0.5 | 279 | 0.3–10 mg/mL | [3] |
| Phenylephrine HCl | Hichrom C18 (10 µm) | Buffer (pH 3.0) and Methanol (Gradient) | 1.0 | 280 | LOQ to 150% level | [4] |
| Paracetamol, Phenylephrine HCl, Pheniramine (B192746) Maleate (B1232345) | Zorbax SB-Aq (5 µm) | Sodium Octanesulfonate (pH 3.2) and Methanol (Gradient) | 1.0 | 273 | 5–11 µg/mL (Phenylephrine) | [6] |
| Bisoprolol, Amlodipine, Telmisartan, Atorvastatin | Thermo Hypersil BDS C18 (5.0 μm) | Ethanol and 0.03 M Potassium Phosphate Buffer (pH 5.2) (40:60) | 0.6 | 210–260 | 5–100 ng/mL (Bisoprolol) | [2] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a validated method for this compound.
-
Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 50 mM sodium dihydrogen phosphate. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm filter.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the diluent.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with the prepared phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 279 nm.[3]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solution in replicate (n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solutions for analysis.
-
-
Forced Degradation (for Stability-Indicating Method Validation):
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 70 °C.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 70 °C.[7]
-
Oxidative Degradation: Reflux the sample solution in 3% H₂O₂ at 70 °C.[7]
-
Analyze the stressed samples using the developed HPLC method to ensure the degradation peaks are well-resolved from the main this compound peak.
-
Diagram: HPLC Troubleshooting Workflow
References
- 1. Cafedrine-theodrenaline | 13460-98-5 | Benchchem [benchchem.com]
- 2. Development and validation of a highly sensitive HPLC method for quantifying cardiovascular drugs in human plasma using dual detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jksus.org [jksus.org]
- 4. bepls.com [bepls.com]
- 5. questjournals.org [questjournals.org]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Theodrenaline Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Theodrenaline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its complex molecular structure, which includes multiple functional groups that can interact with chromatographic media.[1] This complexity can lead to difficulties in separating the target compound from synthetic impurities and degradation products.[1]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can arise from the synthesis process or degradation. Known impurities include a dimer impurity, chemically identified as 7,7'-(((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)azanediyl)bis(ethane-2,1-diyl))bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), and a nitrous amide impurity, N-(2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)-N-(2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl)nitrous amide.[2][3] Unreacted starting materials and byproducts from the chemical linkage of norepinephrine (B1679862) and theophylline (B1681296) are also potential impurities.[1]
Q3: What purity level should I aim for, and how can it be assessed?
A3: For research applications, a purity level of greater than 95% is typically required.[4] Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) with UV detection and can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4]
Troubleshooting Guides
HPLC Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust mobile phase pH to ensure this compound is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a new or different C18 column. |
| Inadequate separation of impurities | - Non-optimized mobile phase gradient- Incorrect column chemistry | - Modify the gradient profile of the mobile phase (e.g., a shallower gradient).- Experiment with different mobile phase compositions, such as acetonitrile/water or methanol/water with additives like trifluoroacetic acid (TFA) or formic acid.- Try a different stationary phase (e.g., a phenyl-hexyl column). |
| Low recovery of this compound | - Irreversible adsorption to the column- Degradation on the column | - Add a competitive agent to the mobile phase.- Ensure the mobile phase and sample are degassed.- Operate the purification at a lower temperature if thermal degradation is suspected. |
Crystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Failure to crystallize | - Solution is not supersaturated- Presence of impurities inhibiting crystal formation | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Add a seed crystal.- Perform a preliminary purification step (e.g., flash chromatography) to remove impurities. |
| Oiling out instead of crystallization | - High concentration of impurities- Solvent is too nonpolar for the compound | - Add a more polar co-solvent.- Re-dissolve the oil in a larger volume of solvent and attempt to crystallize again, perhaps at a lower temperature. |
| Low purity of crystals | - Impurities co-crystallizing with the product- Inefficient washing of crystals | - Recrystallize the product from a different solvent system.- Wash the crystals with a small amount of cold, fresh solvent. |
Experimental Protocols
Preparative HPLC Purification
This protocol is a general guideline and may require optimization.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude this compound sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 20 mL/min.
-
Inject the dissolved sample onto the column.
-
Run a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 273 nm).
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization.
Recrystallization
This protocol is a general guideline and the choice of solvent may need to be optimized.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods (Illustrative Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Preparative HPLC | 85 | >98 | 70 | Dimer, Nitrous Amide, Starting Materials |
| Recrystallization (Ethanol/Water) | 85 | ~95 | 80 | Starting Materials, some polar impurities |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions and the nature of the crude material.
Visualizations
Signaling Pathways
This compound exerts its effects through a dual mechanism of action: agonizing adrenergic receptors and inhibiting phosphodiesterases.
Caption: Signaling pathways of this compound.
Experimental Workflow
A general workflow for the purification and analysis of this compound.
Caption: General purification and analysis workflow.
Troubleshooting Logic
A decision tree for troubleshooting poor purification outcomes.
Caption: Troubleshooting decision tree for purification.
References
Refining experimental conditions for consistent Theodrenaline hydrochloride results
Welcome to the technical support center for Theodrenaline (B228420) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental conditions to achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Theodrenaline hydrochloride?
A1: this compound is a synthetic compound that structurally combines norepinephrine (B1679862) and theophylline (B1681296). Its primary mechanism involves a dual action on the cardiovascular system. It functions as both an alpha- and beta-adrenergic agonist.[1] By stimulating alpha-1 adrenergic receptors on vascular smooth muscle, it causes vasoconstriction, leading to an increase in peripheral resistance and blood pressure.[1][2] Simultaneously, it activates beta-1 adrenergic receptors in the heart, which increases heart rate and cardiac contractility.[1][3] The theophylline component may also contribute by acting as a non-specific phosphodiesterase (PDE) inhibitor, which prevents the degradation of cAMP, thereby enhancing the effects of beta-adrenergic stimulation.[2][3]
Q2: How should I properly store this compound to ensure its stability and integrity?
A2: Proper storage is critical for maintaining the compound's efficacy. This compound is stable under recommended storage conditions but should be protected from light and stored under a nitrogen atmosphere.[4][5] For specific storage temperatures and durations, please refer to the data table below.
Q3: I am having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?
A3: this compound can be dissolved in DMSO to prepare a stock solution.[5] For high concentrations (e.g., 100 mg/mL), warming the solution to 60°C and using sonication may be necessary. It is crucial to use a fresh, non-hygroscopic container of DMSO, as absorbed water can significantly reduce the compound's solubility.[5] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored appropriately.
Q4: My experimental results are inconsistent. What are the common factors that could be causing this variability?
A4: Inconsistent results can stem from several factors, broadly categorized as uncontrolled experimental conditions and procedural errors.[6][7] For pharmacological experiments with Theodrenaline, key areas to investigate include:
-
Compound Integrity: Degradation of the compound due to improper storage or handling.
-
Solution Preparation: Inaccurate concentrations, precipitation of the compound in the assay buffer, or use of aged/improper solvents.
-
Experimental System: Variations in cell line passages, tissue preparation quality, or health of animal models.
-
Procedural Drift: Minor, unintentional changes in incubation times, temperatures, or instrument settings between experiments.
Q5: Are there any known drug interactions I should be aware of when designing co-administration studies?
A5: Yes, Theodrenaline's effects can be altered by other compounds. For instance, its serum concentration can be increased when co-administered with drugs like Abametapir or Amiodarone.[8] Conversely, its antihypertensive activity may be decreased by agents like Aliskiren or Amlodipine.[8] Always review relevant pharmacological literature when planning experiments involving co-administration of other drugs.
Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the tables below.
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Special Conditions |
|---|---|---|---|---|
| Solid | N/A | 4°C | Long-term | Protect from light, store under nitrogen[5] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles[5] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles[5] |
Table 2: Stock Solution Preparation Guide (Example)
| Desired Concentration | Solvent | Mass (for 1 mL) | Procedure |
|---|---|---|---|
| 10 mM | DMSO | 4.12 mg | Dissolve in 1 mL of new DMSO. |
| 100 mg/mL (242.81 mM) | DMSO | 100 mg | Dissolve in 1 mL of new DMSO. Use of sonication and gentle heating to 60°C may be required for complete dissolution.[5] |
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biological Activity | 1. Compound Degradation: Improper storage (light exposure, moisture) or multiple freeze-thaw cycles of stock solutions. 2. Incorrect Concentration: Pipetting error or incomplete dissolution of the compound. 3. Assay System Issue: Unhealthy cells, low receptor expression, or compromised tissue preparation. | 1. Use a fresh aliquot or a newly prepared stock solution from solid compound. Verify storage conditions. 2. Calibrate pipettes. Ensure complete dissolution when making stock solutions. Perform serial dilutions carefully. 3. Check cell viability (e.g., Trypan Blue). Use cells within an optimal passage number. For tissue experiments, ensure preparation is fresh and handled correctly. |
| Precipitation in Aqueous Buffer | 1. Low Aqueous Solubility: The compound is precipitating out of the aqueous assay medium. 2. Solvent Shock: The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final assay volume. | 1. Decrease the final concentration of Theodrenaline. If possible, include a solubilizing agent like BSA in the buffer (check for compatibility with your assay). 2. Ensure the final concentration of the organic solvent is low (typically <0.5%) and does not affect the assay. Run a vehicle control with the same solvent concentration. |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes added to wells/tubes. 2. Edge Effects (Plate-based assays): Evaporation from wells on the perimeter of the plate. 3. Inhomogeneous Cell Seeding: Uneven distribution of cells across the plate. | 1. Use calibrated pipettes and ensure proper technique. For small volumes, use positive displacement pipettes. 2. Use a plate sealer or humidified incubator. Avoid using the outermost wells of the plate for experimental data. 3. Ensure the cell suspension is homogenous before and during plating. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to allow even settling. |
| Unexpected Vasoconstriction/Vasodilation Results | 1. Receptor Subtype Expression: The tissue being studied may express different proportions of alpha and beta-adrenergic receptors, leading to varied net effects. 2. Compound Purity: Impurities in the compound could have off-target effects. | 1. Characterize the adrenergic receptor expression profile of your experimental model (e.g., via qPCR or Western blot). Use selective antagonists to isolate the effects of specific receptor subtypes. 2. Verify the purity of the compound using a method like HPLC. Obtain a certificate of analysis from the supplier. |
Visual Guides and Workflows
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in a cardiomyocyte.
Experimental Troubleshooting Workflow
Use this workflow to diagnose and resolve inconsistent experimental results.
Key Experimental Protocol
Protocol: In Vitro Assessment of this compound on Isolated Cardiac Tissue Contractility
This protocol provides a general methodology for assessing the positive inotropic effects of this compound on isolated mammalian atrial trabeculae.
1. Materials and Reagents:
-
This compound (solid)
-
DMSO (new, anhydrous)
-
Krebs-Henseleit Buffer (Composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isolated atrial trabeculae (e.g., from rat or human tissue source)
-
Isometric force transducer system
-
Organ bath with temperature control (37°C)
-
Data acquisition system
2. Preparation of Solutions:
-
Theodrenaline Stock Solution (e.g., 10 mM): Prepare by dissolving the appropriate mass of this compound in high-quality DMSO. Aliquot and store at -80°C.
-
Krebs-Henseleit Buffer: Prepare fresh and continuously bubble with Carbogen gas to maintain pH (~7.4) and oxygenation.
3. Experimental Procedure:
-
Tissue Mounting: Dissect suitable atrial trabeculae in ice-cold, oxygenated Krebs-Henseleit buffer. Mount the tissue vertically in an organ bath chamber filled with oxygenated buffer maintained at 37°C. Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a stable preload (e.g., 5 mN). During this period, flush the organ bath with fresh, pre-warmed, and oxygenated buffer every 15 minutes. The tissue should be electrically stimulated at a constant frequency (e.g., 1 Hz).
-
Baseline Recording: Once a stable contractile force is achieved, record the baseline contractility for 10-15 minutes.
-
Cumulative Concentration-Response Curve:
-
Add the vehicle (DMSO, at the highest concentration to be used for the drug) to the organ bath and record for 5-10 minutes to ensure it has no effect on contractility.
-
Add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Allow the tissue response to reach a steady state at each concentration before adding the next. This typically takes 3-5 minutes per concentration.
-
-
Data Acquisition: Continuously record the isometric contraction force throughout the experiment.
4. Data Analysis:
-
Measure the peak tension developed at baseline and after each concentration of Theodrenaline.
-
Express the contractile force at each concentration as a percentage of the baseline force.
-
Plot the percentage increase in force against the logarithm of the Theodrenaline concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximum effect).
References
- 1. theodrenaline | Uses, Side Effects, and More | medtigo [medtigo.com]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 2572-61-4 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 7. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 8. go.drugbank.com [go.drugbank.com]
Managing potential drug interactions with Theodrenaline hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theodrenaline hydrochloride. The information is designed to help manage potential drug interactions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sympathomimetic agent. It is a conjugate of noradrenaline and theophylline (B1681296). Its primary mechanism of action involves the stimulation of both alpha- and beta-adrenergic receptors.[1] This dual action leads to vasoconstriction (alpha-adrenergic effect) and an increase in heart rate and contractility (beta-adrenergic effect), resulting in an overall increase in blood pressure and cardiac output.[1] The theophylline component may also contribute to its effects by non-specifically inhibiting phosphodiesterases (PDEs).[2][3]
Q2: What are the main metabolic pathways for this compound?
A2: As a catecholamine derivative, Theodrenaline is primarily metabolized by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[][5][6][7] These enzymes are abundant in the liver and other tissues and are responsible for the degradation of endogenous and exogenous catecholamines. The exact contribution of each enzyme to the overall metabolism of Theodrenaline has not been quantitatively defined in the available literature.
Q3: Are there any known interactions with Cytochrome P450 (CYP) enzymes?
A3: The available scientific literature does not provide definitive evidence for or against the metabolism of this compound by CYP450 enzymes. While extensive lists of drugs metabolized by CYP isoforms are available, Theodrenaline is not typically mentioned.[8] Given its primary metabolism by MAO and COMT, the involvement of CYP450 enzymes is likely to be minor, but this has not been experimentally verified. Researchers should consider conducting in vitro studies with human liver microsomes and specific CYP isoform inhibitors to definitively assess any potential interactions.
Q4: What are the known or predicted drug interactions with this compound?
A4: this compound has a number of potential drug interactions, primarily due to its sympathomimetic and cardiovascular effects. These can be broadly categorized as:
-
Pharmacodynamic Interactions:
-
Antihypertensive agents: Theodrenaline may counteract the effects of antihypertensive drugs due to its pressor effects.
-
Beta-blockers: Concurrent use may lead to a significant drop in heart rate.[]
-
Other sympathomimetics: Additive effects on blood pressure and heart rate can be expected.
-
MAO inhibitors: These can potentiate the effects of Theodrenaline by inhibiting its metabolism, leading to a hypertensive crisis.[1]
-
-
Pharmacokinetic Interactions:
-
Drugs that inhibit MAO or COMT could theoretically increase the systemic exposure of Theodrenaline.
-
-
Chemical Incompatibilities:
-
A case of precipitation has been reported when Theodrenaline/cafedrine was co-administered with the antibiotic ceftriaxone (B1232239).[9]
-
Troubleshooting Guides
Issue 1: Unexpected or inconsistent physiological responses in in vivo experiments.
-
Possible Cause 1: Interaction with co-administered drugs.
-
Troubleshooting Steps:
-
Review all co-administered compounds for potential pharmacodynamic or pharmacokinetic interactions.
-
Pay close attention to any drugs that affect blood pressure, heart rate, or are known inhibitors of MAO or COMT.
-
If an interaction is suspected, consider a washout period for the interacting drug, if experimentally feasible.
-
If the interacting drug is essential, a dose-response study of Theodrenaline in the presence of the fixed dose of the other drug may be necessary to characterize the interaction.
-
-
-
Possible Cause 2: Genetic variability in metabolizing enzymes.
-
Troubleshooting Steps:
-
Be aware that polymorphisms in MAO and COMT genes can lead to variations in enzyme activity, potentially affecting the metabolism of Theodrenaline.
-
If using animal models, be aware of species differences in drug metabolism.
-
-
Issue 2: Precipitation observed in intravenous lines during co-administration.
-
Possible Cause: Chemical incompatibility with another drug.
-
Troubleshooting Steps:
-
Immediately cease administration and replace the intravenous line to prevent infusion of particulate matter.[9]
-
A known incompatibility exists with ceftriaxone.[9] Similar incompatibilities may occur with other cephalosporin (B10832234) antibiotics.
-
To confirm a suspected incompatibility, an in vitro precipitation assay can be performed. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Data Presentation
Table 1: Summary of Potential Drug Interactions with this compound
| Interacting Drug Class | Potential Effect | Mechanism |
| Antihypertensive Agents | Decreased antihypertensive effect | Pharmacodynamic (opposing physiological effects) |
| Beta-Blockers | Significant decrease in heart rate | Pharmacodynamic (antagonism at beta-receptors) |
| Monoamine Oxidase (MAO) Inhibitors | Potentiated hypertensive effect | Pharmacokinetic (inhibition of metabolism) |
| Ceftriaxone (and potentially other cephalosporins) | Precipitation in IV line | Physicochemical incompatibility |
| COMT Inhibitors | Potential for increased Theodrenaline levels | Pharmacokinetic (inhibition of metabolism) |
Note: This table provides a summary of potential interactions based on the mechanism of action of Theodrenaline and available literature. Specific quantitative data on the magnitude of these interactions is limited.
Experimental Protocols
In Vitro Precipitation Assay
This protocol is adapted from general methods for assessing drug compatibility and can be used to investigate the potential for precipitation when this compound is mixed with another drug solution.[10][11][12]
Objective: To visually and quantitatively assess the formation of a precipitate upon mixing this compound with a test drug.
Materials:
-
This compound solution at a clinically relevant concentration.
-
Test drug solution at a clinically relevant concentration.
-
Control vehicle solutions for both drugs.
-
96-well microplate or clear glass vials.
-
Spectrophotometer or nephelometer.
-
pH meter.
Methodology:
-
Preparation: Prepare solutions of this compound and the test drug in a suitable diluent (e.g., 0.9% NaCl or 5% dextrose in water).
-
Mixing: In a 96-well plate or glass vial, mix equal volumes of the this compound solution and the test drug solution.
-
Controls: Prepare control wells/vials containing:
-
This compound solution mixed with the test drug's vehicle.
-
Test drug solution mixed with the this compound's vehicle.
-
Each drug solution mixed with its own vehicle.
-
-
Visual Inspection: Visually inspect all samples for the formation of a precipitate, haze, or color change at time 0, and then at 15, 30, and 60 minutes after mixing.
-
Quantitative Analysis (Optional):
-
Measure the absorbance of the solutions at a suitable wavelength (e.g., 600 nm) using a spectrophotometer at the same time points. An increase in absorbance indicates the formation of a precipitate.
-
Alternatively, use a nephelometer to measure turbidity.
-
-
pH Measurement: Measure the pH of the individual drug solutions and the mixture to determine if a pH shift could be the cause of precipitation.
In Vitro MAO and COMT Inhibition Assay
This protocol provides a general framework for assessing the potential of this compound to inhibit MAO or COMT activity. Specific substrates and detection methods may vary.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A, MAO-B, and COMT.
Materials:
-
Recombinant human MAO-A, MAO-B, and COMT enzymes.
-
A suitable substrate for each enzyme (e.g., kynuramine (B1673886) for MAO, L-DOPA for COMT).
-
This compound at a range of concentrations.
-
A suitable buffer system.
-
Detection reagents (e.g., for measuring the product of the enzymatic reaction).
-
96-well microplate.
-
Plate reader (fluorometric or spectrophotometric).
Methodology:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the respective enzyme (MAO-A, MAO-B, or COMT), and varying concentrations of this compound. Include a positive control inhibitor and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction using an appropriate stop solution.
-
Detection: Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Pharmacodynamic interactions of this compound.
References
- 1. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theodrenaline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Pharmacologic treatment of advanced Parkinson's disease: a meta-analysis of COMT inhibitors and MAO-B inhibitors - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Drug interaction between ceftriaxone and theodrenaline/cafedrine : A case example] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Physical and Chemical Compatibility of Medications Commonly Used in Critically Ill Patients with Balanced Crystalloids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Theodrenaline Hydrochloride: A Comparative Analysis Against Other Sympathomimetic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of theodrenaline (B228420) hydrochloride against other well-established sympathomimetic amines, including adrenaline (epinephrine), noradrenaline (norepinephrine), and isoprenaline (isoproterenol). The information is intended to support research and development efforts in cardiovascular and related fields by presenting available experimental data on receptor binding, functional activity, and hemodynamic effects.
Overview of Theodrenaline Hydrochloride
Theodrenaline is a sympathomimetic amine that is structurally a conjugate of noradrenaline and theophylline (B1681296). It is often used in a 20:1 combination with cafedrine (B87544) (a conjugate of norephedrine (B3415761) and theophylline) as a cardiac stimulant and antihypotensive agent.[1][2] The primary mechanism of action of theodrenaline involves the stimulation of β1-adrenergic receptors in the heart, leading to an increase in cardiac contractility (positive inotropy) and heart rate (positive chronotropy).[1][2][3] This activation of β1-adrenoceptors stimulates adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Additionally, the theophylline component of theodrenaline is suggested to contribute to its effects by inhibiting phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, thereby further augmenting the cAMP-mediated signaling cascade.[1][2] The noradrenaline component of theodrenaline also activates α1-adrenoceptors, which can lead to vasoconstriction.[1]
Comparative Analysis of Receptor Binding and Functional Activity
Direct quantitative data on the receptor binding affinities (Ki values) and functional potencies (EC50 values) of this compound as a single agent at various adrenergic receptor subtypes are limited in publicly available literature. Most studies have focused on the effects of theodrenaline in combination with cafedrine. However, based on its structural relationship to noradrenaline and the observed physiological effects, a profile of its expected receptor interactions can be inferred and compared to other sympathomimetics.
Table 1: Comparative Adrenergic Receptor Activity Profile of Sympathomimetic Amines
| Compound | α1-Adrenergic Receptor | α2-Adrenergic Receptor | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
| Theodrenaline HCl | Agonist (inferred) | Agonist (inferred) | Agonist | Agonist (likely weaker) |
| Adrenaline | Potent Agonist | Potent Agonist | Potent Agonist | Potent Agonist |
| Noradrenaline | Potent Agonist | Potent Agonist | Potent Agonist | Weak Agonist |
| Isoprenaline | Negligible | Negligible | Potent Agonist | Potent Agonist |
Signaling Pathway of β-Adrenergic Receptor Activation
The activation of β-adrenergic receptors by sympathomimetic amines initiates a well-characterized signaling cascade that is central to their cardiovascular effects. The following diagram illustrates this pathway.
Caption: Signaling pathway of β-adrenergic receptor activation by sympathomimetic amines.
Comparative Hemodynamic Effects
The primary therapeutic application of theodrenaline, in combination with cafedrine, is the management of hypotension.[4][5] Clinical studies have compared the hemodynamic effects of this combination with other vasopressors, notably noradrenaline.
Table 2: Summary of Hemodynamic Effects of Cafedrine/Theodrenaline vs. Noradrenaline
| Hemodynamic Parameter | Cafedrine/Theodrenaline (20:1) | Noradrenaline |
| Mean Arterial Pressure (MAP) | Increased | Increased |
| Cardiac Index (CI) | Increased[5] | Less pronounced increase or may decrease |
| Systemic Vascular Resistance (SVR) | Mostly unchanged or slightly increased[2] | Markedly increased |
| Heart Rate (HR) | Mostly unchanged[2] | May cause reflex bradycardia |
| Stroke Volume (SV) | Increased[2] | Variable |
| Preload | Increased[2] | Variable |
| Contractility | Increased[5] | Less potent inotropic effect |
Data is primarily from studies on the cafedrine/theodrenaline combination.
The hemodynamic profile of the cafedrine/theodrenaline combination suggests that it increases blood pressure through a combination of increased cardiac output and a modest effect on vascular resistance, which contrasts with the primary vasoconstrictive action of noradrenaline.[6]
Experimental Protocols
To facilitate the replication and further investigation of the effects of sympathomimetic amines, this section outlines the general methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the adrenergic receptor of interest in a suitable buffer and isolate the membrane fraction by differential centrifugation.[4][7]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).[7][8] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[7]
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.[7]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
Caption: Workflow for an adenylyl cyclase activation assay.
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the adrenergic receptor of interest and adenylyl cyclase.[9][10]
-
Assay Setup: In a reaction tube or multi-well plate, combine the membrane preparation with an assay buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).[9][11]
-
Initiation of Reaction: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a fixed period (e.g., 10-30 minutes).[11]
-
Termination of Reaction: Stop the enzymatic reaction, for example, by adding a strong acid or by heating.[12]
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[10][13]
-
Data Analysis: Plot the concentration of cAMP produced against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).[10]
In Vivo Hemodynamic Assessment in Animal Models
This methodology is used to evaluate the cardiovascular effects of a compound in a living organism.
Caption: Workflow for in vivo hemodynamic assessment in an animal model.
Detailed Methodology:
-
Animal Model: Use an appropriate animal model, such as rats or mice.[14][15]
-
Anesthesia and Surgical Preparation: Anesthetize the animal and surgically implant catheters into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring and into a major vein (e.g., jugular or femoral vein) for drug administration.[14]
-
Instrumentation: Connect the arterial catheter to a pressure transducer and a data acquisition system to record blood pressure and derive heart rate. For more detailed studies, a pressure-volume catheter can be inserted into the left ventricle to measure cardiac contractility and other parameters.
-
Baseline Recording: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for a sufficient period.
-
Drug Administration: Administer the test compound (e.g., this compound) or a vehicle control intravenously, either as a bolus injection or a continuous infusion.
-
Data Recording: Continuously record all hemodynamic parameters for a specified duration after drug administration.
-
Data Analysis: Analyze the recorded data to determine the magnitude and duration of changes in blood pressure, heart rate, cardiac output, and other relevant parameters in response to the test compound. Compare these effects to those of other standard sympathomimetic amines.
Conclusion
This compound, primarily through its action on β1-adrenergic receptors, functions as a cardiac stimulant. When used in combination with cafedrine, it effectively raises blood pressure by increasing cardiac output with minimal impact on systemic vascular resistance and heart rate. This profile distinguishes it from other sympathomimetic amines like noradrenaline, which primarily acts as a vasoconstrictor. A significant gap in the current scientific literature is the lack of comprehensive quantitative data on the receptor binding affinities and functional potencies of theodrenaline as a single agent. Further research focusing on the isolated pharmacological properties of theodrenaline is warranted to fully elucidate its mechanism of action and to enable a more precise comparison with other sympathomimetic amines. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Assessing the Safety Profile of Theodrenaline Hydrochloride in Comparison to Structurally and Functionally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative safety assessment of Theodrenaline hydrochloride against its constituent components and other sympathomimetic agents. The information is intended to support researchers and drug development professionals in understanding the relative safety of these compounds. The data presented is a synthesis of publicly available preclinical and clinical findings.
Overview of Compounds
Theodrenaline is a synthetic compound that is a chemical linkage of norepinephrine (B1679862) and theophylline. It is often used in combination with cafedrine (B87544) (a derivative of norephedrine (B3415761) and theophylline) as a cardiac stimulant and for the management of hypotension. This guide will compare the safety profile of this compound with:
-
Norepinephrine: A primary neurotransmitter and hormone that acts on adrenergic receptors, causing vasoconstriction and increased heart rate.
-
Theophylline: A methylxanthine drug used in therapy for respiratory diseases, which acts as a phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist.
-
Cafedrine: A sympathomimetic agent structurally related to Theodrenaline.
-
Phenylephrine (B352888): A selective α1-adrenergic receptor agonist used primarily as a decongestant and vasopressor.
-
Ephedrine: A mixed-acting sympathomimetic amine that stimulates both α- and β-adrenergic receptors and also causes the release of endogenous norepinephrine.
Preclinical Toxicology Data
The following table summarizes the available acute toxicity data (LD50) for this compound and its comparators. LD50, the median lethal dose, is a measure of the acute toxicity of a substance.
| Compound | Animal Model | Route of Administration | LD50 Value |
| Theodrenaline | Mouse | Intraperitoneal | 1140 mg/kg[1] |
| Norepinephrine | Mouse | Oral | 20 mg/kg[2] |
| Rat | Intravenous | 100 µg/kg[2] | |
| Theophylline | Rat | Oral | 272 mg/kg[3] |
| Phenylephrine | Mouse | Oral | 120 mg/kg |
| Rat | Oral | 350 mg/kg | |
| Ephedrine | Mouse | Oral | 785 mg/kg[4] |
| Cafedrine | Not readily available in the searched literature. |
Clinical Safety Profile
The table below outlines the key adverse events and contraindications for this compound (often in combination with cafedrine as Akrinor®) and its comparators, based on clinical trial data and drug information resources.
| Compound/Product | Common Adverse Events | Serious Adverse Events / Contraindications |
| Theodrenaline/Cafedrine (Akrinor®) | Palpitations.[2] | Mitral stenosis, glaucoma.[2] Concurrent use with β-blockers may cause a major drop in heart rate.[2] |
| Norepinephrine | Headache, bradycardia (reflex), hypertension, restlessness, tremor, weakness. Extravasation can lead to tissue necrosis.[5][6] | Should be avoided in patients with mesenteric or peripheral vascular thrombosis.[7] |
| Theophylline | Nausea, loss of appetite, palpitation.[8] | Seizures at high concentrations, cardiac arrhythmias.[3] |
| Phenylephrine | Headache, reflex bradycardia, excitability, restlessness. | May cause severe hypertension in patients taking MAO inhibitors.[3] |
| Ephedrine | Trouble sleeping, anxiety, headache, hallucinations, high blood pressure, fast heart rate, loss of appetite, urinary retention. | Stroke, heart attack. |
Experimental Protocols
Acute Oral Toxicity (LD50) Testing
The LD50 values presented in the preclinical toxicology table are typically determined through standardized acute toxicity studies. While specific protocols for each cited study are not publicly available, they generally follow international guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines are OECD Test Guidelines 401 (Acute Oral Toxicity), 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), and 425 (Acute Oral Toxicity: Up-and-Down Procedure).[4][8][9][10][11]
A generalized protocol for determining the LD50 via the oral route in rodents, based on these guidelines, would involve the following steps:
-
Animal Selection and Acclimatization: Healthy, young adult rodents of a single strain (e.g., Wistar rats or Swiss albino mice) are used.[9] Animals are acclimatized to laboratory conditions for at least five days before the study.[9]
-
Housing and Fasting: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Food is withheld for a specified period (e.g., overnight) before administration of the test substance, but water is provided ad libitum.
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or corn oil).[9] The substance is administered as a single dose by oral gavage.
-
Dose Groups: Multiple groups of animals (typically 5-10 per group) are used, with each group receiving a different, logarithmically spaced dose of the test substance.[9] A control group receives only the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and motor activity), and body weight changes for a period of 14 days.[11]
-
Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods, such as probit analysis.
Visualizations
Signaling Pathway of Adrenergic Agonists
The following diagram illustrates the general signaling pathway activated by adrenergic agonists like norepinephrine, phenylephrine, and ephedrine, which are structurally or functionally related to Theodrenaline.
Caption: Adrenergic signaling pathway of related compounds.
Experimental Workflow for Acute Oral Toxicity Study
The following diagram outlines the typical workflow for an acute oral toxicity study conducted according to OECD guidelines.
Caption: Workflow for an acute oral toxicity study.
Conclusion
This compound demonstrates a lower acute toxicity in preclinical studies compared to its constituent molecule, norepinephrine, and other sympathomimetics like phenylephrine. Its LD50 value is more comparable to that of ephedrine. In the clinical setting, Theodrenaline, typically in combination with cafedrine, appears to be generally well-tolerated for its intended use in managing hypotension, with palpitations being a common adverse effect. The safety profiles of the comparator compounds highlight the known risks associated with adrenergic stimulation, such as cardiovascular effects. This guide provides a foundational comparison of the safety profiles; however, for a complete assessment, further in-depth studies and consideration of specific clinical scenarios are necessary.
References
- 1. Ephedrine - Wikipedia [en.wikipedia.org]
- 2. Effect of Theophylline as Adjunct to Inhaled Corticosteroids on Exacerbations in Patients With COPD: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential cardiovascular adverse events when phenylephrine is combined with paracetamol: simulation and narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
Safety Operating Guide
Safe Disposal of Theodrenaline Hydrochloride: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of theodrenaline (B228420) hydrochloride, ensuring compliance with regulations and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals to handle this compound responsibly.
I. Understanding Theodrenaline Hydrochloride Waste Profile
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, as with all laboratory chemicals and pharmaceutical compounds, it must be disposed of in a manner that prevents its entry into the environment, particularly waterways[1]. Improper disposal of pharmaceuticals can lead to contamination of water supplies and soil, potentially harming wildlife and human health[2].
| Chemical and Physical Properties | Data |
| Chemical Formula | C17H22ClN5O5[1][3][4] |
| Molecular Weight | 411.84 g/mol [1][3] |
| CAS Number | 2572-61-4[1][4] |
| Appearance | No data available |
| Solubility | Water soluble[5] |
II. Step-by-Step Disposal Protocol
The disposal of this compound should align with federal, state, and local regulations for non-hazardous pharmaceutical waste[1]. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[2][6].
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste to ensure proper handling.
-
-
Containment :
-
Place solid this compound waste and contaminated disposable labware into a designated, clearly labeled, and sealable waste container.
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not pour down the drain [1].
-
-
Labeling :
-
Clearly label the waste container with "this compound Waste" and include the date of accumulation.
-
Ensure the label is legible and securely attached to the container.
-
-
Storage :
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow any specific storage conditions mentioned in the product's safety data sheet, such as temperature or light sensitivity[7].
-
-
Disposal :
-
Engage a licensed environmental waste management contractor for the final disposal of the pharmaceutical waste.
-
Provide the contractor with the Safety Data Sheet for this compound.
-
The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility[6][8].
-
III. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[1].
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills, respiratory protection may be necessary[1].
-
Containment : Prevent the spill from spreading and from entering drains or waterways[1].
-
Clean-up :
-
For solid spills, carefully sweep or scoop the material into a designated waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal.
-
-
Decontamination : Clean the spill area thoroughly with a suitable cleaning agent.
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. 1H-Purine-2,6-dione, 7-(2-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | C17H22ClN5O5 | CID 3083768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EPINEPHRINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
